Apamin
Beschreibung
A highly neurotoxic polypeptide from the venom of the honey bee (Apis mellifera). It consists of 18 amino acids with two disulfide bridges and causes hyperexcitability resulting in convulsions and respiratory paralysis.
Eigenschaften
IUPAC Name |
3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H131N31O24S4/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92)/t36-,37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIIHEKJCKCXOB-STYWVVQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)C(C)O)CCC(=O)O)C)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)[C@@H](C)O)CCC(=O)O)C)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H131N31O24S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897227 | |
| Record name | Apamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2027.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24345-16-2 | |
| Record name | Apamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024345162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Isolation of Apamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apamin, a minor yet potent constituent of honeybee (Apis mellifera) venom, has carved a significant niche in neuroscience and pharmacology. Comprising just 2-3% of the venom's dry weight, this 18-amino acid polypeptide is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1][2][3][4] Its discovery and the subsequent elucidation of its structure and function have provided researchers with an invaluable tool to probe the intricacies of neuronal excitability and signaling. This technical guide provides an in-depth overview of the historical discovery, detailed biochemical properties, experimental protocols for isolation and characterization, and the mechanism of action of this compound.
Discovery and Historical Perspective
While the neurotoxic effects of bee venom have been known for centuries, the specific component responsible for its action on the central nervous system remained elusive until the mid-20th century.
-
1936: Initial descriptions of bee venom-induced symptoms, now believed to be caused by this compound, were made by Hahn and Leditschke.[1]
-
1965: Dr. Ernst Habermann was the first to successfully isolate and name this compound from the venom of the Western honeybee, Apis mellifera.[1][5] His pioneering work utilized a combination of gel filtration and ion exchange chromatography to separate this compound from other venom components like melittin, phospholipase A2, and hyaluronidase.[1]
-
1967: The primary structure of this compound, a sequence of 18 amino acids, was independently determined by two research groups led by Haux and Shipolini.[5]
-
1968: The complex, rigid structure of this compound, stabilized by two disulfide bridges, was further defined when Callewaert et al. identified the precise cysteine pairings (Cys1-Cys11 and Cys3-Cys15).[5]
This foundational research paved the way for the synthesis of this compound and its establishment as a specific pharmacological tool.[6][7]
Biochemical and Physical Properties
This compound is a globular peptide neurotoxin characterized by its rigidity and basicity.[1][3] Its structure is highly constrained by two disulfide bonds and a network of seven hydrogen bonds, resulting in a conformation that includes an alpha-helix and beta-turns.[1]
| Property | Value | Reference |
| Amino Acid Sequence | H-Cys-Asn-Cys-Lys-Ala-Pro-Glu-Thr-Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln-His-NH₂ | [1] |
| One-Letter Sequence | CNCKAPETALCARRCQQH-NH₂ (C-terminally amidated) | [1] |
| Disulfide Bridges | Cys1-Cys11, Cys3-Cys15 | [1][5] |
| Molecular Formula | C₇₉H₁₃₁N₃₁O₂₄S₄ | [8] |
| Molecular Weight | 2027.4 g/mol | [8] |
| Purity in Dry Venom | 2-3% | [1][2][4] |
| CAS Number | 24345-16-2 | [1] |
Experimental Protocols
Isolation and Purification of this compound from Bee Venom
The original methods of gel filtration and ion exchange chromatography are still fundamental to this compound purification, often supplemented by modern high-performance liquid chromatography (HPLC) for higher purity.[1][9][10]
Objective: To isolate this compound from crude, lyophilized bee venom.
Materials:
-
Crude bee venom (lyophilized powder)
-
Sephadex G-50 (or similar gel filtration medium)
-
Bio-Gel P-4 (or similar)
-
Silica gel for column chromatography
-
Ammonium acetate buffer (pH gradient)
-
Deionized water
-
Spectrophotometer (for protein detection at 280 nm)
-
HPLC system with a C18 column
Methodology:
-
Initial Extraction: Dissolve the lyophilized bee venom powder in deionized water.[11][12]
-
Gel Filtration Chromatography (Step 1):
-
Pack a column with Sephadex G-50 and equilibrate with an appropriate buffer (e.g., ammonium acetate).
-
Apply the dissolved venom solution to the column.
-
Elute the components with the buffer, collecting fractions.
-
Monitor the eluate for protein content using a spectrophotometer at 280 nm. This step separates peptides based on size, with larger proteins like phospholipase A2 eluting before smaller peptides like melittin and this compound.
-
-
Gel Filtration Chromatography (Step 2):
-
Pool the fractions containing the smaller peptides.
-
Apply this pool to a second column packed with a finer medium like Bio-Gel P-4 to achieve better resolution among the small peptides.[10]
-
-
Ion Exchange Chromatography:
-
Further purify the this compound-containing fractions using preparative column chromatography with silica gel.[10]
-
Elute with a pH or salt gradient to separate peptides based on charge. This compound, being a basic peptide, will bind to the cation exchange resin and elute at a specific ionic strength.
-
-
Purity Analysis and Final Purification (RP-HPLC):
-
Quantification: The concentration of this compound in the final purified sample and in the initial crude venom can be determined using HPLC with a diode-array detector and tandem mass spectrometry (HPLC-DAD-MS/MS).[11][12]
Primary Structure Determination: Edman Degradation
Edman degradation is a classic method for sequencing peptides by sequentially removing one amino acid at a time from the N-terminus.[13][14][15]
Objective: To determine the amino acid sequence of purified this compound.
Materials:
-
Purified this compound sample
-
Phenyl isothiocyanate (PITC, Edman's reagent)
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvents (e.g., n-butyl chloride, ethyl acetate)
-
HPLC system for identifying PTH-amino acids
Methodology:
-
Coupling Reaction:
-
Cleavage Reaction:
-
Extraction:
-
The ATZ-amino acid is selectively extracted with an organic solvent.[13]
-
-
Conversion:
-
Identification:
-
The resulting PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to known standards.[14]
-
-
Cycle Repetition: The shortened peptide (now with a new N-terminus) is subjected to another cycle of coupling, cleavage, and extraction to identify the next amino acid in the sequence. This process is repeated until the entire peptide is sequenced.
Mechanism of Action: SK Channel Blockade
This compound exerts its neurotoxic effects by selectively blocking small-conductance Ca²⁺-activated K⁺ (SK) channels.[1][2][17] These channels are critical for regulating neuronal afterhyperpolarization, which in turn controls firing frequency and patterns.[1]
-
Target Specificity: this compound shows different affinities for the three SK channel subtypes. It is most potent on KCa2.2 (SK2) channels, followed by KCa2.3 (SK3), and is least potent on KCa2.1 (SK1) channels.[5][18] It does not significantly affect intermediate (IK) or large-conductance (BK) KCa channels.[5][18]
-
Binding Site: this compound binds to the extracellular pore region of the SK channel.[1][19] The binding involves key amino acid residues, particularly Arginine-13 and Arginine-14 in this compound, interacting with residues in the channel's pore and outer vestibule.[1][20]
-
Inhibition Mechanism: The binding of this compound is thought to act as a pore blocker, physically obstructing the flow of potassium ions, or as an allosteric inhibitor that changes the channel's conformation to a non-conductive state.[2][8][19] This blockade prevents K⁺ efflux, leading to increased neuronal excitability and a lower threshold for action potential generation.[1][8]
Quantitative Data
Toxicity of this compound
The toxicity of this compound has been primarily studied in mice, with the lethal dose (LD₅₀) varying significantly with the route of administration.
| Route of Administration | Species | LD₅₀ Value | Reference |
| Intravenous (IVN) | Mouse | 3.8 - 6.0 mg/kg | [8] |
| Subcutaneous (SC) | Mouse | 2.9 mg/kg | [21] |
| Intracerebroventricular (i.c.v.) | Mouse | ~2-4 ng/mouse | [5] |
Note: The toxicity increases dramatically when this compound is injected directly into the central nervous system, highlighting its primary mode of action.[5]
Binding Affinity for SK Channel Subtypes
The potency of this compound as an SK channel blocker is measured by its half-maximal inhibitory concentration (IC₅₀) or its dissociation constant (Kd).
| Channel Subtype | IC₅₀ / Kd Value | Method / Cell Line | Reference |
| KCa2.1 (hSK1) | IC₅₀: 4.1 nM - 12 nM | Electrophysiology (HEK293) | [5][18] |
| Kd: ~390 pM | Radioligand Binding (Oocytes) | [22] | |
| KCa2.2 (rSK2) | IC₅₀: 27 pM - 87.7 pM | Electrophysiology (HEK293, Oocytes) | [5][18][22] |
| Kd: ~4 pM | Radioligand Binding (Oocytes) | [22] | |
| KCa2.3 (rSK3) | IC₅₀: 2.3 nM - 4.0 nM | Electrophysiology (COS7, Oocytes) | [5][18][22] |
| Kd: ~11 pM | Radioligand Binding (Oocytes) | [22] |
Conclusion
From its initial isolation by Habermann to its current use as a highly specific molecular probe, this compound has been instrumental in advancing our understanding of potassium channel physiology. The development of robust purification and characterization protocols has enabled researchers to harness this potent neurotoxin as a tool for dissecting the role of SK channels in health and disease. For professionals in drug development, the high specificity and rigid structure of this compound make it an attractive scaffold for designing novel therapeutics targeting neurological disorders where SK channel modulation is a promising strategy, including Parkinson's disease, epilepsy, and memory disorders.[3][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Bee's Tiny Toxin with Giant Therapeutic Promise? [ailurus.bio]
- 4. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease [mdpi.com]
- 5. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound, a neurotoxic peptide from bee venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid phase synthesis of this compound, the principal neurotoxin in bee venom. Isolation and characterization of acetamidomethyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C79H131N31O24S4 | CID 16133797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential and Mechanisms of Bee Venom Therapy: A Comprehensive Review of Apitoxin Applications and Safety Enhancement Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Basic peptides from bee venom, I: isolation, reduction and reoxidation of this compound and MCD-peptide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of melittin and this compound in bee venom lyophilized powder from Apis mellifera by liquid chromatography-diode array detector-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. ehu.eus [ehu.eus]
- 15. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound | CAS#:24345-16-2 | Chemsrc [chemsrc.com]
- 22. This compound interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Secrets of a Potent Neurotoxin: A Technical Guide to the Elucidation of Apamin's Sequence and Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pivotal research that unveiled the primary sequence and intricate structure of apamin, a potent neurotoxin from bee venom. This document details the experimental protocols employed in its structure elucidation and explores its mechanism of action, offering valuable insights for researchers in toxinology, pharmacology, and drug development.
This compound: A Miniature Peptide with Mighty Neurological Effects
This compound is an 18-amino acid polypeptide neurotoxin isolated from the venom of the honeybee, Apis mellifera.[1] It constitutes approximately 2-3% of the dry weight of bee venom.[1] Despite its small size, this compound is a highly potent and specific blocker of small-conductance calcium-activated potassium (SK) channels, which play a crucial role in neuronal excitability and signal transmission.[1][2] This specificity has made this compound an invaluable pharmacological tool for studying the physiology of SK channels and a potential lead compound for the development of novel therapeutics.
The Blueprint of a Toxin: Unraveling the Amino Acid Sequence
The determination of this compound's primary structure was a seminal achievement in peptide chemistry, accomplished through a combination of amino acid analysis, enzymatic digestion, and sequential degradation.
Amino Acid Composition
Initial studies focused on determining the constituent amino acids of this compound. This was achieved by complete acid hydrolysis of the peptide, followed by the separation and quantification of the resulting amino acids using ion-exchange chromatography. The determined amino acid composition laid the foundation for subsequent sequencing efforts.
| Amino Acid | Number of Residues |
| Cysteine (Cys) | 4 |
| Asparagine (Asn) | 1 |
| Lysine (Lys) | 1 |
| Alanine (Ala) | 2 |
| Proline (Pro) | 1 |
| Glutamic acid (Glu) | 1 |
| Threonine (Thr) | 1 |
| Leucine (Leu) | 1 |
| Arginine (Arg) | 2 |
| Glutamine (Gln) | 2 |
| Histidine (His) | 1 |
| Total | 18 |
Primary Sequence Determination
The precise order of these 18 amino acids was elucidated through a series of meticulous experiments involving enzymatic cleavage and N-terminal sequencing. The complete primary sequence of this compound was determined to be:
Cys-Asn-Cys-Lys-Ala-Pro-Glu-Thr-Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln-His-NH₂ [1]
This sequence revealed the presence of four cysteine residues, hinting at the existence of stabilizing disulfide bonds.
Forging the Fold: Elucidation of the Disulfide Bridges and 3D Structure
The three-dimensional conformation of this compound, which is critical for its biological activity, is dictated by two intramolecular disulfide bonds. The precise pairing of the cysteine residues was a key focus of the structural elucidation.
Disulfide Bridge Analysis
Through a series of chemical modifications and enzymatic digestions of the intact peptide, researchers were able to identify the correct disulfide linkages.[3] The established disulfide bridges in this compound are:
-
Cys1 – Cys11
-
Cys3 – Cys15
These cross-links create a compact and rigid structure, rendering the peptide resistant to degradation.
Three-Dimensional Structure
Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), were instrumental in revealing the three-dimensional architecture of this compound in solution. These studies showed that the this compound molecule adopts a globular conformation characterized by an α-helical segment and β-turns .[1] This rigid structure is essential for its high-affinity binding to SK channels.
Experimental Protocols: The Methodologies Behind the Discoveries
This section provides a detailed account of the key experimental protocols adapted from the seminal studies that led to the elucidation of this compound's structure.
Amino Acid Analysis
Objective: To determine the relative abundance of each amino acid in the this compound peptide.
Protocol:
-
Hydrolysis: A purified sample of this compound (approximately 1 mg) is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: The resulting amino acid mixture is dried and derivatized with a reagent such as phenylisothiocyanate (PITC) to form stable phenylthiocarbamyl (PTC) amino acids.
-
Chromatographic Separation: The PTC-amino acids are separated by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Quantification: The eluted amino acids are detected by UV absorbance at 254 nm and quantified by comparing their peak areas to those of known standards.
Peptide Sequencing by Edman Degradation
Objective: To determine the N-terminal amino acid sequence of this compound and its peptide fragments.
Protocol:
-
Coupling: The peptide is reacted with PITC at a slightly alkaline pH to form a phenylthiocarbamoyl-peptide.
-
Cleavage: The N-terminal amino acid derivative is selectively cleaved from the peptide using anhydrous trifluoroacetic acid (TFA).
-
Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC or thin-layer chromatography) by comparison with known standards.
-
Repetition: The cycle is repeated on the shortened peptide to identify the subsequent amino acids in the sequence.
Enzymatic Digestion for Sequence Analysis
Objective: To generate smaller peptide fragments for sequencing, which are then ordered to deduce the full sequence.
-
Trypsin Digestion:
-
This compound is dissolved in a buffer of pH 8.0 (e.g., 0.1 M ammonium bicarbonate).
-
Trypsin is added at an enzyme-to-substrate ratio of 1:50 (w/w).
-
The mixture is incubated at 37°C for 4-6 hours.
-
The resulting peptides are separated by RP-HPLC.
-
-
Chymotrypsin Digestion:
-
This compound is dissolved in a buffer of pH 8.0.
-
Chymotrypsin is added at an enzyme-to-substrate ratio of 1:50 (w/w).
-
The mixture is incubated at 37°C for 4-6 hours.
-
The resulting peptides are separated by RP-HPLC.
-
-
Thermolysin Digestion:
-
This compound is dissolved in a buffer of pH 8.0 containing 2 mM CaCl₂.
-
Thermolysin is added at an enzyme-to-substrate ratio of 1:50 (w/w).
-
The mixture is incubated at 50°C for 1-2 hours.
-
The resulting peptides are separated by RP-HPLC.
-
Disulfide Bridge Determination
Objective: To identify the specific cysteine pairings in the native this compound structure.
Protocol:
-
Performic Acid Oxidation: The disulfide bonds of this compound are cleaved by oxidation with performic acid, converting all cysteine residues to cysteic acid. This allows for the determination of the total number of cysteine residues.
-
Enzymatic Digestion of Native Peptide: Native this compound (with intact disulfide bonds) is subjected to enzymatic digestion (e.g., with thermolysin or chymotrypsin).
-
Fragment Separation: The resulting peptide fragments, some of which are cross-linked by disulfide bonds, are separated by RP-HPLC.
-
Analysis of Disulfide-Linked Fragments: The disulfide-containing fragments are collected and their amino acid composition and sequence are determined. The identification of which peptides are linked together reveals the original disulfide bond pairing.
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the mechanism of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for this compound structure elucidation.
Caption: Signaling pathway of this compound's blockage of SK channels.
Mechanism of Action: How this compound Silences Neurons
This compound exerts its neurotoxic effects by physically obstructing the pore of the SK channel, thereby preventing the efflux of potassium ions (K⁺).[2] This blockage is highly specific and occurs with high affinity. The binding site for this compound on the SK channel involves residues in both the pore-forming region and the extracellular loop connecting the S3 and S4 transmembrane segments.[2] By inhibiting the K⁺ current that is responsible for the afterhyperpolarization phase of an action potential, this compound leads to an increase in neuronal excitability.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and its interaction with SK channels.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Number of Amino Acids | 18 |
| Molecular Weight | ~2027 Da |
| Disulfide Bridges | 2 (Cys1-Cys11, Cys3-Cys15) |
Table 2: this compound's Inhibitory Potency (IC₅₀) on SK Channel Subtypes
| SK Channel Subtype | IC₅₀ (nM) |
| SK1 (human) | 1-12 |
| SK2 (rat) | 0.03-0.14 |
| SK3 (rat) | 0.6-4.0 |
Note: IC₅₀ values can vary depending on the experimental conditions and expression system.
Conclusion
The elucidation of this compound's primary sequence and three-dimensional structure stands as a landmark achievement in natural product chemistry. The detailed experimental protocols outlined in this guide not only provide a historical perspective on the techniques that were instrumental in this discovery but also serve as a valuable reference for contemporary research in peptide and protein chemistry. A thorough understanding of this compound's structure and its interaction with SK channels continues to fuel the exploration of this remarkable peptide as a tool for neurobiological research and as a scaffold for the design of novel therapeutic agents.
References
- 1. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 2. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Sequence analysis of bee venom neurotoxin (apamine) from its tryptic and chymotryptic cleavage products] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Apamin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apamin, a potent neurotoxin isolated from bee venom, has garnered significant scientific interest due to its highly selective and potent blockade of small-conductance calcium-activated potassium (SK) channels. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its structure, mechanism of action, and key quantitative parameters. Detailed methodologies for essential experimental protocols are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important pharmacological tool.
Introduction
This compound is an 18-amino acid polypeptide that constitutes approximately 2-3% of the dry weight of bee venom (Apis mellifera).[1] It is the smallest known polypeptide neurotoxin that can cross the blood-brain barrier.[1] Its primary and most well-characterized biochemical function is the selective inhibition of SK channels, a family of potassium channels gated by intracellular calcium that play a crucial role in regulating neuronal excitability.[1][2] This high specificity makes this compound an invaluable molecular probe for studying the physiological and pathological roles of SK channels and a potential lead compound for the development of novel therapeutics.
Physicochemical and Structural Properties
This compound is a structurally rigid peptide due to the presence of two disulfide bridges (Cys1-Cys11 and Cys3-Cys15) and a network of seven hydrogen bonds.[1] Its compact, globular structure is essential for its biological activity.
| Property | Value | Reference |
| Amino Acid Sequence | Cys-Asn-Cys-Lys-Ala-Pro-Glu-Thr-Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln-His-NH2 | [1] |
| Molecular Formula | C79H131N31O24S4 | [3] |
| Molar Mass | 2027.34 g/mol | [4] |
| Disulfide Bridges | Cys1-Cys11, Cys3-Cys15 | [5] |
| Secondary Structure | Comprises an alpha-helix and beta-turns. | [1] |
Mechanism of Action: Selective SK Channel Blockade
This compound exerts its effects by binding to and blocking the pore of small-conductance Ca2+-activated K+ (SK) channels.[2] This blockade is allosteric, meaning this compound binds to a site on the channel that is distinct from the ion conduction pathway but induces a conformational change that prevents potassium ion efflux.[2] This inhibition of SK channels leads to a reduction in the afterhyperpolarization (AHP) that follows an action potential, thereby increasing neuronal excitability.[1]
This compound exhibits differential affinity for the three subtypes of SK channels (SK1, SK2, and SK3).[4][5] This selectivity is a critical aspect of its utility in research.
Quantitative Data: this compound Binding Affinities
The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (KD) of this compound for different SK channel subtypes.
| SK Channel Subtype | IC50 | KD | Reference |
| KCa2.1 (SK1) | 4.1 nM | - | [5][6] |
| KCa2.2 (SK2) | 87.7 pM | 5.3 ± 1.5 pM | [5][6][7] |
| KCa2.3 (SK3) | 2.3 nM | ~5 pM | [5][6][7] |
Note: IC50 and KD values can vary depending on the experimental conditions and expression systems used.
Signaling Pathways and Physiological Effects
The blockade of SK channels by this compound initiates a cascade of downstream effects, influencing various signaling pathways and physiological processes.
Caption: this compound blocks SK channels, leading to increased neuronal excitability and modulation of inflammatory pathways.
The primary physiological consequence of SK channel blockade by this compound is an increase in neuronal excitability.[2] This can manifest as enhanced synaptic plasticity and has been shown to improve learning and memory in animal models.[1] Beyond its effects on neuronal firing, this compound has also been demonstrated to modulate inflammatory signaling pathways. It can down-regulate the activation of NF-κB and JAK/STAT pathways, suggesting anti-inflammatory properties.[2]
Detailed Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol allows for the measurement of ion channel currents in individual cells.
Caption: A typical workflow for studying the effects of this compound on SK channels using whole-cell patch-clamp.
Methodology:
-
Cell Preparation: Culture cells expressing the SK channel subtype of interest (e.g., HEK293 cells transfected with the KCNNx gene) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH). Free Ca2+ concentration can be adjusted to activate SK channels.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Recording:
-
Mount the coverslip in a recording chamber on an inverted microscope and perfuse with external solution.
-
Approach a target cell with the micropipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit SK currents using voltage steps or ramps (e.g., a ramp from -120 mV to +40 mV over 200 ms).[5]
-
-
This compound Application: After recording stable baseline currents, perfuse the chamber with external solution containing known concentrations of this compound.
-
Data Analysis: Measure the reduction in current amplitude at each this compound concentration to determine the IC50 value by fitting the data to the Hill equation.[5]
Radioligand Binding Assay
This technique is used to quantify the binding of a radiolabeled ligand (e.g., ¹²⁵I-apamin) to its receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing SK channels in a buffered solution and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in a binding buffer.
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, ¹²⁵I-apamin (at a concentration near its KD), and varying concentrations of unlabeled this compound (for competition binding) or buffer.
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled this compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of radioligand to determine the KD and Bmax (maximum number of binding sites). For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the Ki (inhibitory constant).
NMR Spectroscopy for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution.
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of this compound in a suitable solvent (e.g., H₂O/D₂O mixture) to a concentration of 1-5 mM. Adjust the pH to a value where the peptide is stable and gives good quality spectra.
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR: Provides a general overview of the sample's purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using specialized software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the this compound sequence using the TOCSY and NOESY spectra.
-
Structural Calculation: Use the distance restraints derived from the NOESY data, along with dihedral angle restraints from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs generate a family of structures consistent with the experimental data.
-
-
Structure Validation: The final set of structures is validated using various quality-checking tools to ensure they are stereochemically sound and consistent with the experimental data.
Conclusion
This compound remains a cornerstone in the study of SK channels. Its high affinity and selectivity, coupled with a well-defined structure, provide researchers with a powerful tool to dissect the roles of these channels in health and disease. The detailed biochemical characterization and experimental protocols outlined in this guide are intended to support ongoing and future research in this exciting field, from fundamental neuroscience to the development of novel therapeutic strategies targeting SK channel-related pathologies.
References
- 1. Structure of this compound in solution: a two-dimensional nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Solution structure of this compound determined by nuclear magnetic resonance and distance geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Apamin: A Historical and Technical Guide to a Potent Research Tool
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Since its isolation from the venom of the honeybee Apis mellifera in 1965, the peptide neurotoxin Apamin has become an indispensable tool in neuroscience and pharmacology.[1] Constituting only 2-3% of the dry weight of bee venom, this 18-amino acid peptide has had a disproportionately large impact on our understanding of neuronal excitability and synaptic plasticity.[1][2] Its high specificity and potency as a blocker of small-conductance calcium-activated potassium (SK) channels have allowed researchers to dissect the intricate roles of these channels in cellular physiology and disease.[2][3] This technical guide provides a historical perspective on this compound's use as a research tool, detailed experimental protocols for its application, and a summary of its quantitative properties.
Historical Perspective
The journey of this compound from a component of a painful sting to a precision pharmacological instrument began with its initial isolation and characterization.[1] Early studies revealed its polypeptide nature and its potent effects on the central nervous system.[3] A pivotal moment in this compound's history was the discovery of its highly selective inhibitory action on a specific class of potassium channels that are activated by intracellular calcium.[3][4] This finding was instrumental in the functional classification of calcium-activated potassium channels, allowing for the distinction between this compound-sensitive (small-conductance, SK) and this compound-insensitive (intermediate- and large-conductance, IK and BK) channels.[3][4]
This selectivity established this compound as a crucial molecular probe. Researchers utilized it to explore the physiological roles of SK channels, particularly their involvement in the afterhyperpolarization (AHP) phase that follows an action potential.[2][5] By blocking SK channels with this compound, scientists could demonstrate their critical function in regulating neuronal firing patterns and excitability.[5] Subsequent research expanded on these findings, linking SK channel activity, and thus the effects of this compound, to higher-order processes such as learning and memory.[2][6] Studies in animal models have shown that this compound can enhance cognitive functions, providing a pharmacological basis for investigating the role of SK channels in synaptic plasticity and memory formation.[1][6]
Mechanism of Action
This compound exerts its effects by acting as a potent and selective allosteric inhibitor of SK channels.[7] It binds to a site on the extracellular vestibule of the channel, rather than directly occluding the pore.[2] This binding induces a conformational change that prevents the channel from opening, effectively blocking potassium ion flow.[2][7] This allosteric mechanism of inhibition contributes to its high affinity and specificity.
Data Presentation: Quantitative Properties of this compound
The interaction of this compound with SK channels has been extensively quantified. The following tables summarize its binding affinities and inhibitory concentrations across the three SK channel subtypes.
| Parameter | SK1 (KCa2.1) | SK2 (KCa2.2) | SK3 (KCa2.3) | Reference |
| IC50 | 4.1 nM | 87.7 pM | 2.3 nM | [1] |
| IC50 (range) | 0.7 - 12 nM | 0.03 - 0.14 nM | 0.6 - 4.0 nM | [3] |
| IC50 (biphasic) | 704 pM and 196 nM | - | - | [2] |
| IC50 (rat) | insensitive | ~70 pM | ~0.63 - 6 nM | [4] |
| Kd | ~390 pM (hSK1) | ~4 pM (rSK2) | ~11 pM (rSK3) | [2] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. h: human, r: rat.
Experimental Protocols
This compound's utility as a research tool is reflected in its application in a variety of experimental paradigms. Below are detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the electrophysiological properties of ion channels, including their modulation by compounds like this compound.
a. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Microinject the oocytes with cRNA encoding the desired SK channel subtype.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
b. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential to a holding potential (e.g., -80 mV).
-
Elicit SK channel currents by intracellular injection of a Ca2+-containing solution or by using a Ca2+ ionophore.
-
Apply this compound at various concentrations to the perfusion solution to determine its inhibitory effect on the channel currents.
Whole-Cell Patch-Clamp in Mammalian Cells (e.g., HEK293, COS7)
This technique allows for the detailed study of ion channel function in a mammalian cell context.
a. Cell Culture and Transfection:
-
Culture HEK293 or COS7 cells in appropriate media.
-
Transiently or stably transfect the cells with plasmids encoding the SK channel subtype of interest.
b. Electrophysiological Recording:
-
Obtain a gigaseal between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Use an internal pipette solution containing a known concentration of free Ca2+ to activate the SK channels.
-
Apply voltage-clamp protocols to measure channel activity.
-
Perfuse the cell with solutions containing different concentrations of this compound to generate concentration-response curves.[1]
Radioligand Binding Assay
This method is used to determine the binding affinity of this compound to SK channels.
a. Membrane Preparation:
-
Homogenize cells or tissues expressing the SK channels of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
b. Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of radiolabeled this compound (e.g., 125I-Apamin).
-
In parallel incubations, include increasing concentrations of unlabeled this compound to compete for binding.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters to determine the amount of bound radioligand.
-
Analyze the data to calculate the Kd and Bmax (maximal number of binding sites).
In Vivo Behavioral Studies (Learning and Memory)
This compound can be used to investigate the role of SK channels in cognitive processes.
a. Animal Model:
-
Use a suitable animal model, such as mice or rats.
b. Behavioral Task:
-
Choose a behavioral paradigm that assesses learning and memory, such as the Morris water maze, radial arm maze, or a bar-pressing task.[5][6]
c. This compound Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a specific time relative to the training or testing session (pre-training, post-training, or pre-retrieval).[6]
d. Data Analysis:
-
Measure relevant behavioral parameters (e.g., escape latency in the water maze, number of errors in the radial arm maze).
-
Compare the performance of this compound-treated animals to control groups to determine the effect of SK channel blockade on learning and memory.
Mandatory Visualizations
Signaling Pathways
Caption: this compound blocks SK channels, leading to increased neuronal excitability and downstream effects.
Experimental Workflows
Caption: Workflow for investigating the effect of this compound on Long-Term Potentiation (LTP).
Caption: Workflow for assessing the impact of this compound on learning and memory in vivo.
Conclusion
This compound's journey from a natural toxin to a sophisticated research tool highlights the power of natural products in advancing scientific understanding. Its high selectivity for SK channels has not only been instrumental in characterizing these channels but has also provided a means to explore their roles in complex physiological processes. The detailed protocols and quantitative data presented in this guide are intended to facilitate the continued use of this compound in research and drug discovery, paving the way for new insights into the function of SK channels in health and disease.
References
- 1. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 2. This compound interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effects of this compound on memory processing of hippocampal-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a toxin that inhibits Ca(2+)-dependent K+ channels, on learning and memory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Apamin's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apamin, an 18-amino acid peptide neurotoxin isolated from bee venom, has garnered significant interest in the scientific community for its unique ability to cross the blood-brain barrier (BBB).[1][2] This property, rare for peptides of its size, opens up possibilities for its use as a vector for drug delivery to the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, detailing the experimental evidence, proposed mechanisms, and quantitative data available to date. The guide also explores the development of this compound analogs with enhanced BBB transport and reduced toxicity.
Quantitative Data on Blood-Brain Barrier Permeability
The ability of this compound and its analogs to permeate the BBB has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, providing a comparative overview of their permeability characteristics.
| Peptide | In Vitro Model | Apparent Permeability (Papp) (x 10-6 cm/s) | Reference |
| This compound | Bovine brain endothelial cells (BBE) | 2.5 ± 0.4 | Oller-Salvia et al., 2013 |
| This compound (Ap-1) | Human brain endothelial cells (hCMEC/D3) | ~1.5 | Oller-Salvia et al., 2013 |
| [Orn13,14]this compound (Ap-2) | Bovine brain endothelial cells (BBE) | 4.0 ± 0.5 | Oller-Salvia et al., 2013 |
| MiniAp-1 | Bovine brain endothelial cells (BBE) | 60% higher than this compound | Oller-Salvia et al., 2015[3] |
| MiniAp-4 | Bovine brain endothelial cells (BBE) | Higher than MiniAp-1 | Oller-Salvia et al., 2015[3] |
| MiniAp-4 | Human cell-based BBB model | Greater than in bovine model | Oller-Salvia et al., 2015[3] |
Table 1: In Vitro Permeability of this compound and its Analogs. This table presents the apparent permeability (Papp) values of this compound and its derivatives across different in vitro BBB models. Higher Papp values indicate greater permeability.
| Peptide Conjugate | Fold Increase in Brain Fluorescence (vs. control) | Time Point | Animal Model | Reference |
| Cy5.5-MiniAp-4 | 4.3 | Not specified | Mice | Oller-Salvia et al., 2015[3] |
| Cy5.5-MiniAp-4 | 7.6 (in excised brain post-perfusion) | 1 hour | Mice | Oller-Salvia et al., 2015[3] |
Table 2: In Vivo Brain Accumulation of MiniAp-4. This table shows the fold increase in fluorescence in the brain of mice after intravenous injection of a fluorescently labeled MiniAp-4 conjugate compared to a control substance, indicating successful brain penetration.
Proposed Mechanism of Transport: An Active Process
The transport of this compound and its analogs across the BBB is believed to be an active process rather than passive diffusion.[3][4] Evidence for this comes from studies showing that the transport of a non-toxic analog of this compound was significantly reduced at low temperatures and in the presence of metabolic inhibitors.[3] While the precise mechanism is still under investigation, receptor-mediated transcytosis (RMT) is the most probable pathway, particularly for the engineered analog MiniAp-4.[3][5] Inhibition studies on MiniAp-4 suggest the involvement of caveolae-mediated endocytosis.[3]
Signaling Pathway: Proposed Caveolae-Mediated Transcytosis of this compound Analogs
The following diagram illustrates the proposed mechanism for the transport of this compound analogs like MiniAp-4 across the brain endothelial cells via caveolae-mediated transcytosis. The specific receptor for this compound on the BBB remains to be identified.
Caption: Proposed caveolae-mediated transcytosis of this compound analogs.
Experimental Protocols
While detailed, step-by-step laboratory protocols are often proprietary or found in supplementary materials of research articles, this section outlines the general methodologies used in key experiments to assess this compound's BBB permeability.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general workflow for assessing the permeability of this compound and its analogs using an in vitro BBB model, such as one employing the bEnd.3 mouse brain endothelial cell line.
Caption: Workflow for in vitro BBB permeability assessment.
Key Steps:
-
Cell Culture: Mouse brain endothelial cells (bEnd.3) are cultured on a porous membrane of a Transwell insert, forming a monolayer that mimics the BBB.
-
Barrier Integrity: Before the experiment, the integrity of the endothelial barrier is confirmed by measuring the transendothelial electrical resistance (TEER) and assessing the leakage of a fluorescent marker like Lucifer yellow.
-
Compound Addition: this compound or its analog is added to the apical (upper) chamber, representing the blood side.
-
Sampling: At predetermined time intervals, samples are collected from the basolateral (lower) chamber, representing the brain side.
-
Quantification: The concentration of the transported compound in the collected samples is determined using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
In Vivo Brain Uptake Study
This protocol outlines a general procedure for evaluating the brain uptake of this compound analogs in an animal model.
Caption: Workflow for in vivo brain uptake assessment.
Key Steps:
-
Compound Administration: A labeled version of the this compound analog (e.g., fluorescently tagged) is administered to the animal, typically via intravenous injection.
-
Tissue Harvesting: After a predetermined time, the animal is euthanized, and the brain is collected. Perfusion with a saline solution is often performed to remove any compound remaining in the cerebral vasculature.
-
Quantification: The brain tissue is homogenized, and the amount of the labeled compound is quantified using a suitable analytical method.
-
Analysis: The brain uptake is typically expressed as the brain-to-plasma concentration ratio or the percentage of the injected dose per gram of brain tissue.
Future Directions and Considerations
The ability of this compound and its derivatives to cross the BBB holds immense promise for the future of neurotherapeutics. However, several key areas require further investigation:
-
Identification of the this compound Receptor: Pinpointing the specific receptor on brain endothelial cells that mediates this compound's transport is a critical next step. This will allow for a more detailed understanding of the transport mechanism and facilitate the rational design of more efficient drug delivery vectors.
-
Detailed In Vivo Pharmacokinetics: Comprehensive pharmacokinetic studies are needed to understand the in vivo fate of this compound and its analogs, including their distribution, metabolism, and elimination from the brain and other tissues.
-
Safety and Toxicity: While non-toxic analogs have been developed, a thorough evaluation of their long-term safety and potential immunogenicity is essential before they can be considered for clinical applications.
Conclusion
This compound stands out as a fascinating peptide with the rare ability to traverse the formidable blood-brain barrier. Research into its transport mechanism and the development of less toxic, more efficient analogs like MiniAp-4 are paving the way for novel strategies to deliver therapeutic agents to the central nervous system. While significant progress has been made, further elucidation of the specific molecular pathways involved in its transport will be crucial for realizing the full therapeutic potential of this compound-based drug delivery systems.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MiniAp‐4: A Venom‐Inspired Peptidomimetic for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From venoms to BBB shuttles: Synthesis and blood-brain barrier transport assessment of this compound and a nontoxic analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making a 'beeline' past the blood-brain barrier for drug delivery | EurekAlert! [eurekalert.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary structure, physicochemical properties, and biological activity of Apamin, a neurotoxic octadecapeptide isolated from bee venom. Detailed experimental protocols for its characterization and diagrams of its key signaling pathways are presented to support further research and drug development efforts.
Primary Amino Acid Sequence and Structure
This compound is a globular polypeptide consisting of 18 amino acid residues with a C-terminal amidation.[1][2] The primary sequence of this compound is:
H-Cys-Asn-Cys-Lys-Ala-Pro-Glu-Thr-Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln-His-NH₂ [2]
In single-letter code, the sequence is represented as: CNCKAPETALCARRCQQH-NH₂ .[2]
The peptide's rigid structure is stabilized by two disulfide bridges and seven hydrogen bonds.[2] The disulfide bonds are formed between the cysteine residues at positions 1 and 11 (Cys₁-Cys₁₁) and positions 3 and 15 (Cys₃-Cys₁₅).[2]
Physicochemical and Toxicological Properties
This compound is a highly basic peptide and is the smallest known polypeptide neurotoxin that can cross the blood-brain barrier.[3] Its key physicochemical and toxicological properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇₉H₁₃₁N₃₁O₂₄S₄ | [2] |
| Molecular Weight | ~2027.4 g/mol | [4][5] |
| Monoisotopic Mass | ~2025.89 Da | [4] |
| Amino Acid Count | 18 | [2][3] |
| Purity | > 95% (by HPLC) | |
| Solubility | Soluble in water and saline |
Table 2: Toxicological Data for this compound in Mice
| Administration Route | LD₅₀ Value | Reference(s) |
| Intravenous (IV) | 3.8 - 4.0 mg/kg | [3] |
| Intraperitoneal (IP) | 3.8 mg/kg | [3] |
| Subcutaneous (SC) | 2.9 mg/kg | [3] |
| Intracerebral | 1800 ng/kg | [3] |
Biological Activity and Mechanism of Action
This compound is a potent and highly selective blocker of small-conductance Ca²⁺-activated K⁺ (SK or KCa2) channels.[1][3] It exhibits the highest affinity for the KCa2.2 (SK2) subtype.[1][2] By inhibiting these channels, this compound reduces the afterhyperpolarization that follows an action potential, leading to increased neuronal excitability.[3] This action in the central nervous system is responsible for its neurotoxic effects, which include convulsions and spasticity.[3]
Table 3: Inhibitory Activity (IC₅₀) of this compound on KCa2 Channels
| Channel Subtype | IC₅₀ Value | Reference(s) |
| KCa2.1 (SK1) | 4.1 nM | [1][2] |
| KCa2.2 (SK2) | 87.7 pM | [1][2] |
| KCa2.3 (SK3) | 2.3 nM | [1][2] |
Recent studies have also indicated that this compound can inhibit the voltage-gated potassium channel Kv1.3 with an IC₅₀ of 13 nM, suggesting its use as a specific SK channel blocker should be approached with caution in tissues where Kv1.3 is also expressed.[6][7]
Signaling Pathways
Primary Neurotoxic Pathway: this compound's primary mechanism of action involves the direct blockade of SK channels in neurons. This disrupts the normal repolarization phase after an action potential, leading to hyperexcitability.
Anti-fibrotic Pathway: this compound has also been shown to exert anti-fibrotic effects by inhibiting the TGF-β1/Smad signaling pathway. This pathway is crucial in the development of fibrosis in various tissues, including the liver and kidneys.[8][9][10]
Experimental Protocols
Determination of Primary Amino Acid Sequence
The primary sequence of this compound was historically determined using a combination of chemical degradation and, more recently, mass spectrometry techniques.
Protocol Outline for Edman Degradation:
-
Sample Preparation: The disulfide bonds of this compound are reduced and the resulting cysteine residues are alkylated to prevent re-oxidation.
-
Coupling: The free N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal residue is cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using reverse-phase HPLC by comparing its retention time to known standards.
-
Iteration: The cycle is repeated on the shortened peptide to identify the subsequent amino acid residues in the sequence.
Protocol Outline for Tandem Mass Spectrometry (MS/MS):
-
Ionization: The purified and reduced peptide is ionized, typically using electrospray ionization (ESI).
-
First Mass Selection (MS1): The protonated molecular ion of the peptide is isolated in the mass spectrometer.
-
Fragmentation: The isolated ion is subjected to collision-induced dissociation (CID) or other fragmentation methods, which breaks the peptide bonds at predictable locations.
-
Second Mass Analysis (MS2): The masses of the resulting fragment ions are measured.
-
Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS2 spectrum.
Structural Analysis by NMR Spectroscopy
The three-dimensional structure of this compound in solution is determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Peptide NMR:
-
Sample Preparation: A concentrated solution (typically >0.5 mM) of purified this compound is prepared in a suitable buffer, often containing a small percentage of D₂O for signal locking.[11][12]
-
Data Acquisition: A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the identification of complete amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing distance constraints that are crucial for determining the 3D structure.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of this compound.
-
Structure Calculation: The distance constraints obtained from NOESY data, along with dihedral angle constraints from coupling constants, are used as input for structure calculation algorithms to generate an ensemble of 3D structures consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical and validation tools.
Assessment of Biological Activity via Electrophysiology
The inhibitory effects of this compound on ion channels are quantified using electrophysiological techniques such as two-electrode voltage-clamp (TEVC) and patch-clamp.
Protocol Outline for Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the target ion channel (e.g., a specific KCa2 subtype). The oocytes are then incubated for several days to allow for protein expression.[13]
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.[13][14]
-
Experiment: A voltage protocol is applied to elicit ion channel currents, which are recorded before (baseline) and after the application of various concentrations of this compound to the bath solution.
-
Data Analysis: The percentage of current inhibition is calculated for each this compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
Protocol Outline for Whole-Cell Patch-Clamp:
-
Cell Preparation: Adherent cells (e.g., HEK293) expressing the target ion channel are cultured on coverslips.
-
Pipette and Seal Formation: A glass micropipette with a small tip opening is filled with an internal solution and pressed against the cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the membrane.[15][16]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette, establishing electrical access to the entire cell interior.
-
Recording and Analysis: The cell's membrane potential is clamped, and currents are recorded before and after the application of this compound, similar to the TEVC protocol. This technique allows for precise control of the intracellular and extracellular environments.[15]
References
- 1. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C79H131N31O24S4 | CID 16133797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | CAS:24345-16-2 | KCa2 channel blocker (small conductance) | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. The small neurotoxin this compound blocks not only small conductance Ca2+ activated K+ channels (SK type) but also the voltage dependent Kv1.3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits renal fibrosis via suppressing TGF-β1 and STAT3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits hepatic fibrosis through suppression of transforming growth factor β1-induced hepatocyte epithelial-mesenchymal transition. | Sigma-Aldrich [sigmaaldrich.com]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-electrode voltage clamp [bio-protocol.org]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. personal.utdallas.edu [personal.utdallas.edu]
A Technical Guide to the Three-Dimensional Structure and Disulfide Bridge Configuration of Apamin
Abstract: Apamin, an 18-amino acid neurotoxin isolated from bee venom (Apis mellifera), is a highly selective blocker of small-conductance calcium-activated potassium channels (KCa2). Its remarkable potency and specificity are intrinsically linked to its rigid and compact three-dimensional structure, which is stabilized by a network of hydrogen bonds and two critical disulfide bridges. This technical guide provides an in-depth analysis of this compound's molecular architecture, with a specific focus on its disulfide connectivity. It details the experimental protocols used for structural elucidation and disulfide bond mapping, presents quantitative data on the peptide's stability and biological activity, and utilizes diagrams to visualize its structure and the associated analytical workflows. This document is intended for researchers, scientists, and drug development professionals interested in the structure-function relationships of disulfide-rich peptides and their application as pharmacological tools.
Introduction to this compound
This compound is a globular polypeptide and the smallest known neurotoxin to cross the blood-brain barrier, allowing it to act directly on the central nervous system.[1] Its primary structure consists of 18 amino acid residues with the sequence CNCKAPETALCARRCQQH, featuring a C-terminal amidation, a common post-translational modification in animal venom peptides.[1][2][3] The defining characteristic of this compound is its compact and highly stable conformation, conferred by two intramolecular disulfide bonds linking Cysteine-1 to Cysteine-11 and Cysteine-3 to Cysteine-15.[1][2][4] This rigid structure is essential for its biological function as a potent and selective inhibitor of KCa2 channels, making it an invaluable tool for studying the physiology of these channels and a template for drug design.[2][3][5]
The Three-Dimensional Structure of this compound
The three-dimensional structure of this compound has been extensively studied using various spectroscopic techniques, most definitively by solution Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The consensus model reveals a well-defined architecture consisting of a central α-helix flanked by β-turns, all held together by the crucial disulfide cross-links.
Secondary Structure Elements
The this compound structure is characterized by two principal secondary motifs:
-
A β-turn: Involving residues 2 through 5 (Asn-Cys-Lys-Ala).[6]
-
An α-helical core: Comprising residues 9 through 17 (Ala-Leu-Cys-Ala-Arg-Arg-Cys-Gln-Gln) or a slightly shorter segment from residues 9-15.[4][6][7]
Tertiary Structure and Disulfide Connectivity
The tertiary fold of this compound is exceptionally rigid. This rigidity is primarily due to the two disulfide bridges (Cys1-Cys11 and Cys3-Cys15) that staple the N-terminal region to the central α-helix.[1][4] This "crossed" disulfide pattern locks the peptide into its biologically active conformation, which is essential for its high-affinity binding to KCa2 channels. The solution structure of this compound has been solved by NMR and the atomic coordinates are available in the Protein Data Bank (PDB).[2][8]
Quantitative Structural and Stability Data
The physicochemical properties, thermodynamic stability, and biological activity of this compound have been quantitatively characterized. The following tables summarize key data points for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | CNCKAPETALCARRCQQH-NH₂ | [1][9] |
| Molecular Weight | 2027.34 g/mol | [1][5] |
| Chemical Formula | C₇₉H₁₃₁N₃₁O₂₄S₄ | [1][5] |
| Disulfide Bridges | Cys(1)-Cys(11), Cys(3)-Cys(15) |[1][2][4] |
Table 2: Thermodynamic Stability of this compound Disulfide Bonds (at 25°C, pH 7.0)
| Parameter | Condition/Method | Value | Reference |
|---|---|---|---|
| Equilibrium Constant (Reduced to Native) | Using glutathione | 0.42 M² | [4] |
| Equilibrium Constant (Reduced to Native) | Using dithiothreitol | 2.7 x 10⁻⁵ | [4] |
| Equilibrium Constant (One-disulfide intermediate) | Using glutathione | ~0.025 M | [4] |
| Equilibrium Constant (Second disulfide bond formation) | From one-disulfide intermediate | ~17 M | [4] |
| Equilibrium Constant (Apa-1 model, C1-C11) | Using glutathione | 0.018 M | [9] |
| Equilibrium Constant (Apa-2 model, C3-C15) | Using glutathione | 0.033 M |[9] |
Table 3: Biological Activity of this compound on KCa2 Channels
| Channel Subtype | IC₅₀ Value | Reference |
|---|---|---|
| KCa2.1 (hSK1) | 4.1 nM | [3][5] |
| KCa2.2 (hSK2) | 87.7 pM | [3][5] |
| KCa2.3 (hSK3) | 2.3 nM |[3][5] |
Experimental Methodologies
The determination of this compound's structure and disulfide connectivity relies on a combination of sophisticated analytical techniques.
Structural Determination by Solution NMR Spectroscopy
Solution NMR is the primary method for determining the three-dimensional structure of small proteins like this compound in a near-native state.[3]
Protocol Outline:
-
Sample Preparation: Lyophilized this compound is dissolved in an aqueous solution (e.g., 90% H₂O/10% D₂O). The pH is adjusted to acidic conditions (e.g., pH 3.2) to slow proton exchange and improve signal quality.[3]
-
NMR Data Acquisition: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryogenic probe is used to enhance sensitivity.[3] A suite of two-dimensional experiments is performed at a constant temperature (e.g., 25°C), including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance constraints for structure calculation.[3]
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure coupling constants.[3]
-
¹³C-HSQC and ¹⁵N-HSQC (Heteronuclear Single Quantum Coherence): To correlate backbone and side-chain protons with their attached carbon and nitrogen atoms, respectively.[3]
-
-
Data Processing and Structure Calculation:
-
The acquired spectra are processed, and resonances are assigned to specific protons in the this compound sequence.[6]
-
NOE cross-peaks are converted into upper-limit distance constraints.
-
A distance geometry or simulated annealing algorithm is used to calculate an ensemble of structures that satisfy the experimental constraints.[10]
-
The final ensemble of structures is refined and validated for quality and agreement with the experimental data. The set of structures with the fewest restraint violations is often deposited in the PDB.[8]
-
Mapping Disulfide Bridge Connectivity
Mass spectrometry is the gold standard for unambiguously determining disulfide bond patterns in proteins and peptides.[11][12]
Protocol Outline:
-
Enzymatic Digestion under Non-Reducing Conditions: The native peptide is subjected to proteolysis with a specific enzyme (e.g., trypsin, chymotrypsin) in a buffer that maintains the integrity of the disulfide bonds.[11][12] This generates a mixture of peptides, where cysteine residues originally linked by a disulfide bond are now contained within a single, larger peptide fragment or two separate fragments linked together.
-
Chromatographic Separation: The resulting peptide digest is separated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]
-
Mass Spectrometric Analysis: The eluting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS).[11]
-
The mass of the disulfide-linked peptide complex is measured.
-
This sample is then compared to a sample that has been treated with a reducing agent (like DTT), which cleaves the disulfide bonds. The disappearance of the original complex's mass peak and the appearance of two new peaks corresponding to the individual linear peptides confirms the linkage.
-
-
Tandem MS (MS/MS) for Confirmation: The disulfide-linked peptide is isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern is analyzed to confirm the sequences of the connected peptides, thereby verifying the specific cysteine residues involved in the bond.[11][13]
Chemical Synthesis and Regioselective Disulfide Formation
Modern solid-phase peptide synthesis (SPPS) allows for the efficient production of this compound and its analogues with precise control over disulfide bond formation.[14]
Protocol Outline:
-
Solid-Phase Synthesis: The peptide is assembled on a resin support (e.g., Rink amide resin) using Fmoc-amino acid chemistry. The four cysteine residues are protected with two different, orthogonally-removable protecting groups (e.g., Acm and Mmt).[14]
-
First Disulfide Bond Formation (On-Resin):
-
Second Disulfide Bond Formation (On-Resin):
-
The second set of protecting groups (e.g., Acm) is removed, and the second disulfide bond is formed using a different oxidation condition (e.g., I₂).[14]
-
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA-based).
-
Purification: The crude synthetic peptide is purified to homogeneity using RP-HPLC.
Visualizing this compound's Structure and Experimental Workflows
Diagrams are essential for conceptualizing the molecular topology of this compound and the logic of the experimental procedures used to study it.
Caption: Schematic of this compound's primary sequence showing the two disulfide bridges.
Caption: Experimental workflow for determining this compound's 3D structure via NMR.
Caption: General workflow for mapping disulfide bridges using mass spectrometry.
Conclusion
The three-dimensional structure of this compound is a testament to the importance of disulfide bonds in defining the conformation and function of small peptides. The Cys1-Cys11 and Cys3-Cys15 bridges create a remarkably stable and rigid molecular scaffold that is precisely organized for selective, high-affinity interaction with KCa2 channels. The experimental methodologies detailed herein—NMR spectroscopy for structural elucidation, mass spectrometry for disulfide mapping, and regioselective chemical synthesis—provide a robust toolkit for the characterization of this compound and other disulfide-rich peptides. A thorough understanding of this structure-function relationship is critical for leveraging this compound as a pharmacological probe and for the rational design of novel therapeutics targeting ion channels.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 3. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative disulfide bond formation in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. Structure of this compound in solution: a two-dimensional nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Stabilities of disulfide bond intermediates in the folding of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solution structure of this compound determined by nuclear magnetic resonance and distance geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 13. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptidetherapeutics.org [peptidetherapeutics.org]
- 15. 7oxf - Solution structure of bee this compound - Summary - Protein Data Bank Japan [pdbj.org]
Early Pharmacological Profiling of Apamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apamin, a peptide neurotoxin consisting of 18 amino acids, is a bioactive component of bee venom, constituting 2-3% of its dry weight.[1][2] It is a highly selective and potent blocker of small-conductance calcium-activated potassium channels (SK channels), specifically the KCa2.1, KCa2.2, and KCa2.3 subtypes.[3] This property makes this compound an invaluable pharmacological tool for studying the physiological roles of these channels and a potential therapeutic agent for a variety of non-neoplastic diseases, including those of the central nervous system, as well as conditions involving inflammation and fibrosis.[1] This technical guide provides an in-depth overview of the early pharmacological profiling of this compound, focusing on its binding affinity, mechanism of action, and functional effects, supported by detailed experimental protocols and data.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early pharmacological studies of this compound, providing insights into its potency and selectivity for SK channel subtypes.
| Parameter | KCa2.1 (SK1) | KCa2.2 (SK2) | KCa2.3 (SK3) | Reference |
| IC50 | 4.1 nM | 87.7 pM | 2.3 nM | [3] |
| Table 1: Inhibitory Potency (IC50) of this compound on KCa2 Channel Subtypes. |
| Parameter | Cell Type/Tissue | Value | Reference |
| KD | Neuroblastoma Cells | 15-22 pM | [4] |
| KD | Rat Striated Muscle, Synaptosomes, Smooth Muscle, Hepatocytes | 15-60 pM | [5] |
| KD | HEK293 cells expressing KCa2.2 | 7.5 ± 2.3 pM | [6] |
| KD | HEK293 cells expressing KCa2.3 | 8.4 ± 1.7 pM | [6] |
| Table 2: Dissociation Constant (KD) of this compound Binding to its Receptor. |
Mechanism of Action
This compound exerts its effects by selectively binding to and blocking SK channels.[1][2] These channels are voltage-independent and are activated by intracellular calcium, playing a crucial role in regulating neuronal excitability and firing patterns by contributing to the afterhyperpolarization that follows an action potential.[2][5]
The binding of this compound to SK channels is thought to be allosteric, rather than a direct occlusion of the pore.[1][6] It binds to the outer vestibule of the channel, inducing a conformational change that leads to channel blockade.[1] The interaction is highly specific, with key amino acid residues on both this compound (cysteine1, lysine4, arginine13, arginine14) and the SK channel protein being critical for high-affinity binding.[2][7]
Signaling Pathways and Functional Effects
The blockade of SK channels by this compound leads to a variety of downstream cellular effects and modulates several signaling pathways.
Neuronal Excitability and Synaptic Plasticity
By inhibiting the afterhyperpolarization, this compound increases neuronal excitability and lowers the threshold for generating action potentials.[2] This modulation of neuronal firing has been shown to enhance learning and memory in animal models, suggesting a role for SK channels in synaptic plasticity.[2]
Figure 1. this compound's effect on neuronal excitability and synaptic plasticity.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1] In inflammatory conditions, the activation of NF-κB leads to the production of pro-inflammatory cytokines. This compound treatment has been shown to downregulate this pathway, thereby reducing inflammation.[1]
Figure 2. this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments used in the early pharmacological profiling of this compound.
Electrophysiological Recordings (Voltage-Clamp and Patch-Clamp)
Objective: To characterize the inhibitory effect of this compound on SK channel currents.
Methodology:
-
Cell Preparation: Utilize cell lines (e.g., HEK293, COS7) transiently or stably expressing specific KCa2 channel subtypes, or primary cultured neurons.[3][8]
-
Recording Configuration: Employ whole-cell patch-clamp or two-electrode voltage-clamp techniques.[3][8]
-
Solutions:
-
Current Elicitation: Elicit KCa2 currents using voltage ramps (e.g., from -120 to 40 mV over 200 ms) or voltage steps.[3]
-
This compound Application: Apply this compound at various concentrations to the extracellular solution and record the resulting inhibition of the SK channel current.
-
Data Analysis: Construct concentration-response curves by plotting the percentage of current inhibition against the this compound concentration. Fit the data with the Hill equation to determine the IC50 value.[3]
Figure 3. Experimental workflow for electrophysiological analysis of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (KD) and density (Bmax) of this compound to its receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing SK channels.
-
Radioligand: Use a radiolabeled derivative of this compound, such as 125I-Apamin.[5]
-
Binding Reaction: Incubate the cell membranes with increasing concentrations of 125I-Apamin in a suitable buffer.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound 125I-Apamin.
-
Non-specific Binding: Determine non-specific binding by performing the assay in the presence of a high concentration of unlabeled this compound.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the KD and Bmax values.[6]
Conclusion
The early pharmacological profiling of this compound has firmly established it as a highly potent and selective blocker of small-conductance calcium-activated potassium channels. Its well-characterized mechanism of action and quantifiable effects on cellular function have made it an indispensable tool in neuroscience and pharmacology. Further research into the therapeutic potential of this compound and its derivatives is warranted, particularly in the areas of neurodegenerative diseases and inflammatory disorders. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this bee venom peptide.
References
- 1. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a selective blocker of the calcium-dependent potassium channel in neuroblastoma cells: voltage-clamp and biochemical characterization of the toxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a specific toxin to study a class of Ca2+-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Block of KCa2 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding and toxicity of this compound. Characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Apamin in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apamin, a peptide neurotoxin isolated from bee venom, is a highly potent and selective blocker of small-conductance calcium-activated potassium (SK) channels.[1][2][3] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.[1] this compound's specificity makes it an invaluable pharmacological tool for isolating and characterizing SK channel currents (IK(Ca)) in various cell types using patch-clamp electrophysiology. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in studying SK channel function.
Mechanism of Action
This compound selectively binds to and blocks SK channels, which are a family of potassium channels activated by intracellular calcium.[1][2] This blockade is achieved by this compound physically occluding the pore of the channel, thereby preventing the efflux of potassium ions.[2] There are three main subtypes of SK channels (SK1, SK2, and SK3), and this compound exhibits differential affinity for each, with the highest potency typically observed for SK2 channels.[4][5][6] The rat isoform of the SK1 channel is notably insensitive to this compound.[4] This selective inhibition of SK channels leads to a reduction in the medium afterhyperpolarization (mAHP), resulting in increased neuronal excitability and a higher frequency of action potential firing.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's inhibitory action on SK channels.
Data Presentation
This compound Potency on SK Channel Subtypes
| Channel Subtype | Host System | IC₅₀ | Reference |
| KCa2.1 (SK1) | HEK293 cells | 4.1 nM | [5][7] |
| KCa2.2 (SK2) | HEK293 cells | 87.7 pM | [5][7] |
| KCa2.3 (SK3) | COS7 cells | 2.3 nM | [5][7] |
| rSK2 | - | ~70 pM | [4] |
| hSK1 | - | 1-8 nM | [4] |
| SK3 | - | 0.63-6 nM | [4] |
| rSK2-rSK1* heteromer (high sensitivity) | - | 450 ± 95 pM | [4] |
| rSK2-rSK1* heteromer (low sensitivity) | - | 8.41 ± 3.38 nM | [4] |
Effects of this compound on Neuronal Activity
| Preparation | This compound Concentration | Effect | Reference |
| Rat Subthalamic Nucleus Neurons | ≥ 500 pM | Significant increase in firing rate irregularity (CV) | [8] |
| Rabbit Pulmonary Vein (non-denudated) | 1 and 10 nM | Increased spontaneous activity | [9] |
| Rabbit Sinoatrial Node | 1 and 10 nM | Decreased spontaneous activity | [9] |
| Rabbit Failing Ventricles | 100 nmol/L | Prolonged APD₈₀ at long and short pacing cycle lengths | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Recording this compound-Sensitive Currents
This protocol is a general guideline and may require optimization depending on the specific cell type and recording equipment.
1. Cell Preparation:
-
Culture or isolate cells of interest (e.g., primary neurons, HEK293 cells transfected with SK channel subunits) on glass coverslips.[7][11]
-
Ensure cells are healthy and at an appropriate confluency for patching.
2. Solution Preparation:
-
External (Extracellular) Solution (in mM): 143 NaCl, 5 KCl, 2.5 CaCl₂, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[7] Osmolarity should be adjusted to be isotonic with the internal solution.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[12] Adjust osmolarity to ~270-290 mOsm.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in deionized water or a suitable buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Lyophilized this compound should be freshly dissolved before the experiment.[5][7]
3. Electrophysiological Recording:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[7]
-
Establish Whole-Cell Configuration:
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell at a holding potential of -70 mV.[7]
-
To elicit SK currents, use a voltage step protocol that will activate voltage-gated calcium channels, leading to a rise in intracellular calcium. A common protocol is to step from the holding potential to a depolarized potential (e.g., +10 mV) for a duration sufficient to activate the outward current (e.g., 200-500 ms).
-
-
Current-Clamp Recordings:
-
To study the effects of this compound on firing properties, inject a series of depolarizing current steps to elicit action potentials.
-
4. This compound Application:
-
Record baseline currents or firing activity in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound. The application should continue for a sufficient duration to allow for complete channel blockade, which can be monitored by the stabilization of the current or firing pattern.[7]
-
Wash out the this compound with the control external solution to assess the reversibility of the block. Note that the effects of this compound can be difficult to reverse with washout alone.[13]
5. Data Analysis:
-
Measure the peak or steady-state amplitude of the outward current before and after this compound application.
-
The this compound-sensitive current can be obtained by digital subtraction of the current recorded in the presence of this compound from the control current.
-
For dose-response analysis, apply increasing concentrations of this compound and fit the resulting data to a Hill equation to determine the IC₅₀.
-
In current-clamp experiments, analyze changes in action potential frequency, amplitude, duration, and afterhyperpolarization.
Experimental Workflow
Caption: Workflow for a patch-clamp experiment using this compound.
Conclusion
This compound is a powerful and selective tool for the study of SK channels in patch-clamp electrophysiology. Its high affinity and subtype selectivity allow for the precise pharmacological isolation of SK channel-mediated currents and the investigation of their physiological roles. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of neuronal excitability and ion channel function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Sensitive Small Conductance Calcium-Activated Potassium Channels, through their Selective Coupling to Voltage-Gated Calcium Channels, Are Critical Determinants of the Precision, Pace, and Pattern of Action Potential Generation in Rat Subthalamic Nucleus Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound modulates electrophysiological characteristics of the pulmonary vein and the Sinoatrial Node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. This compound, a highly specific Ca2+ blocking agent in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Apamin Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apamin is a peptide neurotoxin isolated from bee venom that acts as a potent and highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] These channels are critical in regulating neuronal excitability and synaptic transmission.[2][3] Due to its specific mechanism of action, this compound is a valuable pharmacological tool for investigating the physiological roles of SK channels in various neurological processes, including learning, memory, and motor control.[1][3][4] Furthermore, its potential therapeutic effects are being explored in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][6][7][8]
These application notes provide a comprehensive overview of in-vivo this compound administration protocols in rodents, summarizing key experimental parameters and methodologies from published research.
Data Presentation: In-Vivo this compound Administration Parameters in Rodents
The following table summarizes various dosages and administration routes for this compound in mice and rats across different research applications.
| Species/Strain | This compound Dose | Administration Route | Key Application/Finding | Reference |
| Mice (Various strains) | 0.3 mg/kg | Intraperitoneal (i.p.) | Improved cognition, but with overt side effects noted at this dose. | [1][2] |
| Mice (C57BL) | 1.0 µg/kg (low dose) | Intraperitoneal (i.p.) | Neuroprotection in an MPTP/probenecid model of Parkinson's disease. | [5][6] |
| Mice (C57BL) | 1.0 mg/kg (high dose) | Intraperitoneal (i.p.) | Used for behavioral analysis in a Parkinson's disease model; trembling observed. | [5][6] |
| Mice (BALB/c) | 0.2 mg/kg | Intraperitoneal (i.p.) | Post-acquisition injection suppressed the Kamin-like effect, suggesting an influence on memory consolidation. | [9] |
| Rats (Wistar) | Not specified | Intraperitoneal (i.p.) | Improved acquisition in a lever-pressing task but not in a Y-maze spatial task. | [10] |
| Rats | 0.3 - 2.0 mg/kg | Intraperitoneal (i.p.) | Adverse effects including shaking and impaired balance were reported. | [2] |
| Rats | 2.0 - 6.0 pmol | Microinjection into A10 region | Increased motor activity and dopamine metabolite levels in the nucleus accumbens. | [11] |
Signaling Pathway of this compound Action
This compound selectively blocks SK channels (small-conductance calcium-activated potassium channels), which are crucial for regulating neuronal afterhyperpolarization. By inhibiting these channels, this compound reduces potassium efflux, leading to prolonged depolarization and increased neuronal excitability. This mechanism is thought to underlie its effects on synaptic plasticity and cognitive function.[2][3]
Caption: this compound blocks SK channels, preventing potassium efflux and reducing afterhyperpolarization, thereby increasing neuronal excitability.
Experimental Protocols
Systemic Administration via Intraperitoneal (i.p.) Injection
This is the most common route for studying the systemic effects of this compound on behavior and cognition.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Rodents (mice or rats)
-
Animal scale
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile 0.9% saline. The concentration should be calculated to allow for the desired dosage in a reasonable injection volume (typically 5-10 ml/kg for mice). For example, to administer 0.3 mg/kg to a 25g mouse in a 0.25 ml volume, the solution concentration would need to be 0.03 mg/ml.
-
Dosage Calculation: Weigh each animal immediately before injection to accurately calculate the required volume of the this compound solution.
-
Injection: Restrain the rodent appropriately. For mice, scruff the neck to expose the abdomen. For rats, more secure restraint may be necessary. Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to ensure no fluid is drawn back (indicating incorrect placement in a vessel or organ) before injecting the solution.
-
Post-injection Monitoring: Observe the animals for any adverse effects, such as tremors, convulsions, or changes in motor coordination, particularly at higher doses (e.g., ≥ 0.3 mg/kg in mice).[1][2]
Intracerebral Administration via Microinjection
This method is used to target specific brain regions and investigate the localized effects of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microinjection pump and syringe
-
Cannula and injector
-
Surgical instruments
-
This compound solution in artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rodent and place it in the stereotaxic frame. Perform a craniotomy over the target brain region using predetermined coordinates.
-
Cannula Implantation: Lower the guide cannula to the desired depth and secure it to the skull with dental cement.
-
This compound Microinjection: After a recovery period, the conscious animal is gently restrained, and the injector is inserted into the guide cannula. Infuse a small volume of the this compound solution (e.g., in the picoliter to nanoliter range) at a slow rate.[11]
-
Behavioral or Neurochemical Analysis: Following the microinjection, the animal can be subjected to behavioral testing or neurochemical analysis to assess the effects of this compound in the targeted brain region.[11]
Experimental Workflow for a Typical In-Vivo this compound Study
The following diagram illustrates a typical workflow for an in-vivo study investigating the effects of this compound on rodent behavior.
Caption: A typical workflow for an in-vivo this compound study in rodents, from preparation to data analysis.
Key Behavioral Assays
-
Morris Water Maze: To assess spatial learning and memory. This compound has been shown to improve performance in this task in some studies.[1][3]
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior. This compound has been reported to increase motor activity.[5][6][11]
-
Rotarod Test: To measure motor coordination and balance. High doses of this compound may impair performance on this task.[6]
-
Object Recognition Task: To test recognition memory. This compound has been shown to enhance performance in this assay.[3]
Conclusion
This compound is a powerful tool for studying the role of SK channels in the central nervous system. The protocols outlined above, derived from established research, provide a foundation for designing and conducting in-vivo experiments in rodents. Careful consideration of the dosage, administration route, and choice of behavioral assays is crucial for obtaining reliable and interpretable results. Researchers should be mindful of the potential for side effects at higher doses and tailor their experimental design accordingly.
References
- 1. Behavioral effects of this compound, a selective inhibitor of the SK(Ca)-channel, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bee Venom and Its Component this compound as Neuroprotective Agents in a Parkinson Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bee Venom and Its Component this compound as Neuroprotective Agents in a Parkinson Disease Mouse Model | PLOS One [journals.plos.org]
- 7. This compound Improves Prefrontal Nicotinic Impairment in Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bee venom and its component this compound as neuroprotective agents in a Parkinson disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-test this compound injection suppresses a Kamin-like effect following a learning session in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound produces selective improvements of learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of microinjections of this compound into the A10 dopamine region of rats: a behavioral and neurochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apamin in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apamin, a peptide neurotoxin isolated from bee venom, is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1] These channels are critical regulators of neuronal excitability and are implicated in the pathophysiology of several neurodegenerative diseases.[2] By modulating neuronal firing patterns and reducing neuroinflammation, this compound presents a promising therapeutic candidate.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical models of Parkinson's Disease and Alzheimer's Disease, and propose potential applications in Huntington's Disease and Amyotrophic Lateral Sclerosis (ALS). Detailed protocols for key experiments are provided to facilitate further research and drug development efforts.
Parkinson's Disease
Application Note
This compound has demonstrated neuroprotective effects in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's Disease.[3] It has been shown to rescue dopaminergic neurons in the substantia nigra and improve motor function.[3] The proposed mechanism involves the blockade of SK channels, leading to a modest increase in neuronal excitability and subsequent activation of pro-survival signaling pathways.[3]
Quantitative Data Summary
| Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| MPTP-probenecid intoxicated mice | 0.5 µg/kg and 1.0 µg/kg | Intraperitoneal | - Significant protection of dopaminergic neurons in the substantia nigra pars compacta. - Increased locomotor activity in the open field test. | [3] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Model and this compound Treatment
-
Animal Model: Male C57BL/6 mice are commonly used.
-
MPTP Intoxication: A chronic MPTP regimen can be used to mimic the progressive nature of Parkinson's disease.[1] For example, inject MPTP hydrochloride at 25 mg/kg intraperitoneally (i.p.) once daily for five consecutive days. Co-administration of probenecid (250 mg/kg, i.p.) can be used to inhibit the peripheral metabolism of MPTP, enhancing its neurotoxicity in the brain.[3]
-
This compound Administration: this compound is dissolved in saline. Injections can be administered i.p. every 3.5 days, commencing 48 hours after the first MPTP/probenecid injection.[3] Dosages of 0.5 µg/kg and 1.0 µg/kg have been shown to be effective.[3]
Behavioral Assessment: Open Field Test
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place a mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 15-30 minutes).
-
Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Compare the locomotor activity of this compound-treated MPTP mice with vehicle-treated MPTP mice and control groups.
Biochemical Analysis: Dopamine and Metabolite Levels
-
Sample Preparation: Euthanize mice and rapidly dissect the striatum on ice. Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
ELISA for Dopamine:
-
Use a commercially available Dopamine ELISA kit.
-
Follow the manufacturer's instructions for sample dilution and assay procedure. Typically, this involves competitive binding of dopamine in the sample and a labeled dopamine conjugate to a limited number of antibody sites on a microplate.
-
Measure the absorbance using a microplate reader and calculate the dopamine concentration based on a standard curve.
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains.
-
Cryoprotect the brains in sucrose solution and section using a cryostat.
-
Incubate sections with a primary antibody against TH (a marker for dopaminergic neurons).
-
Follow with a suitable fluorescently labeled secondary antibody.
-
Image the substantia nigra and striatum using a fluorescence microscope.
-
Quantify the number of TH-positive neurons and the density of TH-positive fibers.
-
Signaling Pathway
Alzheimer's Disease
Application Note
In the TgCRND8 mouse model of Alzheimer's Disease, which exhibits early attention deficits, this compound has been shown to remedy impairments in nicotinic receptor-mediated excitation in the prefrontal cortex.[4] This suggests that SK channel dysfunction contributes to the cognitive symptoms of Alzheimer's and that this compound could be a valuable tool for restoring neuronal function.[4]
Quantitative Data Summary
| Animal Model | This compound Concentration | Application Method | Key Findings | Reference |
| TgCRND8 mice | 200 nM | Bath application (electrophysiology) | - Rescued impaired nicotinic receptor-mediated firing in prefrontal cortex neurons. | [4] |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: TgCRND8 mice, which express a mutant form of human amyloid precursor protein and develop amyloid plaques and cognitive deficits.[5]
-
This compound Administration: For acute electrophysiological studies, this compound can be bath-applied to brain slices at a concentration of 200 nM.[4] For in vivo behavioral studies, a systemic administration protocol would need to be developed, likely involving intraperitoneal or subcutaneous injections.
Cognitive Assessment: Morris Water Maze
-
Apparatus: A circular pool (e.g., 1.2 m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: For several consecutive days, mice are given multiple trials per day to find the hidden platform from different starting locations. The latency to find the platform and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.
-
-
Data Analysis: Compare the performance of this compound-treated TgCRND8 mice with vehicle-treated TgCRND8 mice and wild-type controls. Look for improvements in escape latency during acquisition and increased time in the target quadrant during the probe trial.
Electrophysiological Recordings
-
Brain Slice Preparation: Prepare acute coronal slices of the prefrontal cortex from TgCRND8 and wild-type mice.
-
Whole-Cell Patch-Clamp Recordings: Obtain whole-cell recordings from pyramidal neurons in the prefrontal cortex.
-
Nicotinic Receptor Stimulation: Apply acetylcholine or a specific nicotinic agonist to elicit neuronal firing.
-
This compound Application: After establishing a baseline firing rate, bath-apply this compound (200 nM) and record the changes in firing frequency.[4]
Experimental Workflow
Huntington's Disease (Proposed Application)
Application Note
While direct studies of this compound in Huntington's Disease (HD) models are currently lacking, there is a strong rationale for its investigation. Excitotoxicity, a key pathological mechanism in HD, is mediated by excessive calcium influx through NMDA receptors. SK channels are known to modulate NMDA receptor function, and their blockade could potentially mitigate excitotoxic neuronal death. The 3-nitropropionic acid (3-NP) model, which induces striatal degeneration similar to that seen in HD, would be a suitable initial model to test this hypothesis.[6]
Proposed Experimental Protocol
3-Nitropropionic Acid (3-NP) Model
-
Animal Model: Wistar rats are commonly used.
-
3-NP Administration: 3-NP can be administered intraperitoneally at a dose of 20 mg/kg for 4-7 consecutive days to induce striatal lesions.[7]
-
This compound Treatment: A range of this compound doses, similar to those used in the Parkinson's model (e.g., 0.5-1.0 µg/kg, i.p.), could be tested. Treatment could be initiated prior to or concurrently with 3-NP administration.
Behavioral Assessment: Rotarod Test
-
Apparatus: A rotating rod that accelerates over time.
-
Procedure:
-
Train the animals on the rotarod for several days before the experiment begins.
-
During the test, place the animal on the rotating rod and measure the latency to fall.
-
-
Data Analysis: Compare the motor performance of this compound-treated 3-NP rats with vehicle-treated 3-NP rats and controls.
Biochemical Analysis
-
Histology: Assess the extent of striatal lesions using Nissl staining.
-
Western Blot for SK Channels: Analyze the expression levels of SK channel subtypes in the striatum to determine if they are altered in the 3-NP model and by this compound treatment.
-
Markers of Apoptosis: Evaluate levels of apoptotic markers such as cleaved caspase-3 by Western blot or immunohistochemistry.
Amyotrophic Lateral Sclerosis (ALS) (Proposed Application)
Application Note
Neuroinflammation and neuronal hyperexcitability are significant contributors to motor neuron death in ALS. Studies have shown that other types of potassium channels, such as KCa3.1 and Kv1.3, are involved in the inflammatory response in the SOD1 G93A mouse model of ALS.[8][9] Given that this compound can modulate both neuronal excitability and neuroinflammation, it is a compelling candidate for investigation in this model.
Proposed Experimental Protocol
SOD1 G93A Mouse Model
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation.
-
This compound Treatment: Initiate this compound treatment (e.g., 0.5-1.0 µg/kg, i.p., every 3.5 days) at a pre-symptomatic or early symptomatic stage.
-
Monitoring Disease Progression:
-
Motor Function: Regularly assess motor performance using tests like the rotarod and grip strength.
-
Disease Onset and Survival: Record the age of onset of symptoms (e.g., hind limb tremor) and the lifespan of the animals.
-
Biochemical Analysis
-
Immunohistochemistry:
-
Examine motor neuron survival in the spinal cord using markers like NeuN or ChAT.
-
Assess neuroinflammation by staining for markers of microgliosis (Iba1) and astrogliosis (GFAP).
-
-
ELISA for Inflammatory Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in spinal cord tissue homogenates.[10][11]
Logical Relationship
Disclaimer: The proposed applications for Huntington's Disease and ALS are based on the known mechanism of action of this compound and the pathophysiology of these diseases. Further experimental validation is required to confirm these potential therapeutic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Bee's Tiny Toxin with Giant Therapeutic Promise? [ailurus.bio]
- 3. researchgate.net [researchgate.net]
- 4. This compound Improves Prefrontal Nicotinic Impairment in Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+-activated K+ channels modulate microglia affecting motor neuron survival in hSOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of inflammation and mitochondrial degeneration in mutant SOD1 mice through inhibition of voltage-gated potassium channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.21. Enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α measurements in brain [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
Apamin as a probe for SK channel distribution in the CNS
Application Notes and Protocols
Topic: Apamin as a Probe for Small-Conductance Calcium-Activated Potassium (SK) Channel Distribution in the Central Nervous System (CNS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are gated by intracellular calcium.[1] In the central nervous system, they are critical regulators of neuronal excitability, firing patterns, and synaptic plasticity.[2][3] SK channels contribute to the afterhyperpolarization (AHP) that follows action potentials, thereby controlling the frequency of neuronal firing.[4][5] Three subtypes, SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), are expressed in the brain with distinct but overlapping distributions.[6][7]
This compound, an 18-amino acid peptide neurotoxin isolated from bee venom, is a potent and selective blocker of SK channels.[8][9] Its high affinity and specificity make it an invaluable pharmacological tool for identifying, localizing, and functionally characterizing SK channels in the CNS.[10][11] These application notes provide a comprehensive overview and detailed protocols for using this compound to probe the distribution and function of SK channels.
This compound: A Selective Pharmacological Probe
This compound exhibits differential affinity for the three main SK channel subtypes, a crucial factor for interpreting experimental data. SK2 is the most sensitive to this compound, followed by SK3, and then SK1.[6][12] Furthermore, the sensitivity of the SK1 subtype can be species-specific; for instance, rat SK1 is considered this compound-insensitive, whereas the human isoform is blocked by the toxin.[6][13] This differential sensitivity allows for the pharmacological dissection of currents mediated by different SK channel subtypes.
Data Presentation
Table 1: this compound Potency (IC₅₀) on SK Channel Subtypes
| Channel Subtype | Reported IC₅₀ Range | Species Specificity Noted | References |
| SK1 (KCa2.1) | 0.7 - 12 nM | Human isoform is sensitive; Rat isoform is insensitive. | [12][13][14] |
| SK2 (KCa2.2) | 30 - 140 pM | Most sensitive subtype across species. | [12][14][15] |
| SK3 (KCa2.3) | 0.6 - 6 nM | Intermediate sensitivity. | [12][13][14] |
SK Channel Distribution in the CNS
The distribution of SK channels in the CNS is heterogeneous. Studies combining this compound-based autoradiography with immunohistochemistry and in situ hybridization have generated a detailed map of SK channel expression. This compound binding sites, largely corresponding to SK2 and SK3 expression, are found in high density in regions associated with learning, memory, and motor control.[16][17]
Data Presentation
Table 2: Summary of SK Channel Distribution in Key CNS Regions
| CNS Region | This compound Binding Density | Predominant Subtype(s) (from IHC/ISH) | References |
| Hippocampus (CA1) | High (Stratum Oriens) | SK1, SK2 | [7][16][18] |
| Cerebellum | High (Granular Layer) | SK2 | [16] |
| Basal Ganglia | Low to Moderate | SK3 | [7][16] |
| Thalamus | Intermediate | SK3 | [7][16] |
| Neocortex | Moderate | SK1, SK2 | [7] |
| Septum (Lateral) | Very High | SK2 | [16] |
| Hypothalamus | Very High (Supraoptic/Suprachiasmatic Nuclei) | SK2, SK3 | [16] |
Signaling Pathways and Physiological Roles
SK channels are key players in neuronal signaling. They act as a negative feedback mechanism by translating increases in intracellular Ca²⁺—often resulting from synaptic activity via NMDA receptors or activation of voltage-gated calcium channels—into membrane hyperpolarization.[2][5] This hyperpolarization dampens neuronal excitability and can raise the threshold for inducing synaptic plasticity, such as long-term potentiation (LTP).[1][5] By blocking SK channels, this compound prevents this hyperpolarization, leading to increased neuronal firing and facilitation of LTP.[1][2]
Mandatory Visualization
Caption: Signaling pathway of SK channel activation and its inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to investigate SK channel distribution and function.
Mandatory Visualization
Caption: Experimental workflow for investigating SK channels using this compound.
Protocol 1: Autoradiographic Localization of this compound Binding Sites
This protocol is adapted from methods described for localizing this compound receptors in the rat brain.[16][19] It uses radiolabeled this compound to map high-affinity binding sites, which correspond primarily to SK2 and SK3 channels.
Materials:
-
Fresh-frozen brain tissue
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% Bovine Serum Albumin (BSA)
-
¹²⁵I-Apamin (radiolabeled)
-
Unlabeled this compound (for non-specific binding)
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Autoradiography film or phosphor imaging screens
-
Developing reagents or imaging system
Methodology:
-
Tissue Sectioning: Cut 10-20 µm thick coronal or sagittal sections from frozen brain tissue using a cryostat at -20°C. Thaw-mount the sections onto gelatin-coated slides and store at -80°C until use.
-
Pre-incubation: Before the assay, bring slides to room temperature. Pre-incubate the sections in Binding Buffer for 15 minutes to rehydrate and wash away endogenous ligands.
-
Incubation: Incubate the sections with ¹²⁵I-Apamin (typically 20-50 pM) in Binding Buffer for 60-120 minutes at room temperature.
-
Non-specific Binding: For a parallel set of slides, add a high concentration of unlabeled this compound (e.g., 1 µM) to the incubation solution to determine non-specific binding.
-
-
Washing: Quickly rinse the slides in ice-cold Wash Buffer (2 x 5 minutes) to remove unbound radioligand. Follow with a brief dip in ice-cold distilled water to remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
-
Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioactivity (typically 1-7 days).
-
Imaging and Analysis: Develop the film or scan the imaging screen. Analyze the resulting autoradiograms using densitometry software to quantify the density of this compound binding sites in different brain regions. Subtract the non-specific binding signal to determine the specific binding.
Protocol 2: Immunohistochemistry (IHC) for SK Channel Subtypes
This protocol provides a general framework for localizing SK1, SK2, and SK3 protein expression in fixed brain tissue.[7][20]
Materials:
-
Anesthetized animal (e.g., mouse, rat)
-
Perfusion solutions: Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA) in PBS
-
Vibratome or cryostat
-
Blocking Buffer: PBS containing 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100
-
Primary antibodies: Rabbit anti-SK1, Guinea pig anti-SK2, Rabbit anti-SK3 (use validated, specific antibodies)
-
Secondary antibodies: Fluorescently-labeled antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-guinea pig)
-
DAPI (for nuclear counterstain)
-
Mounting medium
-
Fluorescence or confocal microscope
Methodology:
-
Tissue Preparation: Deeply anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.
-
Sectioning: Cut 30-50 µm thick sections using a vibratome.
-
Blocking and Permeabilization: Wash sections in PBS (3 x 10 minutes). Incubate in Blocking Buffer for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies diluted in Blocking Buffer overnight to 48 hours at 4°C. Use appropriate dilutions as recommended by the manufacturer or determined empirically.
-
Washing: Wash sections in PBS (3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate with appropriate fluorescently-labeled secondary antibodies diluted in PBS for 2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash sections in PBS (3 x 10 minutes). Incubate with DAPI for 10 minutes if nuclear staining is desired. Mount the sections onto slides using an anti-fade mounting medium.
-
Imaging: Visualize the sections using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for each fluorophore.
Protocol 3: Electrophysiological Recording of this compound-Sensitive Currents
This protocol describes the use of this compound in whole-cell patch-clamp recordings from acute brain slices to functionally identify SK channel-mediated currents, such as the medium AHP (mAHP).[21][22]
Materials:
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂
-
Recording chamber for electrophysiology setup
-
Patch-clamp amplifier and data acquisition system
-
Glass pipettes for recording
-
Intracellular solution (K-gluconate based)
-
This compound stock solution
Methodology:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at a physiological temperature (30-34°C).
-
Establish Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Evoke Afterhyperpolarization (AHP): In current-clamp mode, inject a depolarizing current step (e.g., 500 ms duration) to elicit a train of action potentials. Record the subsequent AHP. The mAHP is the component that typically follows the fast AHP and lasts for hundreds of milliseconds.
-
Baseline Measurement: Record several stable baseline AHP traces.
-
This compound Application: Bath-apply this compound at a concentration known to block the targeted SK subtypes (e.g., 100 nM to block all this compound-sensitive subtypes). Allow 5-10 minutes for the drug to equilibrate in the slice.
-
Post-Apamin Recording: Repeat the current injection protocol to evoke and record the AHP in the presence of this compound.
-
Data Analysis: Subtract the trace recorded in the presence of this compound from the baseline trace. The resulting "this compound-sensitive current" represents the functional contribution of SK channels to the AHP. Analyze changes in AHP amplitude, duration, and neuronal firing frequency.
References
- 1. Presence of Small-Conductance Calcium-Activated Potassium (SK) Channels in the Central and Peripheral Nervous Systems and Their Role in Health and Disease [imrpress.com]
- 2. aups.org.au [aups.org.au]
- 3. Functions and modulation of neuronal SK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SK channel - Wikipedia [en.wikipedia.org]
- 5. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crucial role of a shared extracellular loop in this compound sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative immunohistochemical distribution of three small-conductance Ca2+-activated potassium channel subunits, SK1, SK2, and SK3 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smartox-biotech.com [smartox-biotech.com]
- 12. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 13. Crucial role of a shared extracellular loop in this compound sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential modulation of SK channel subtypes by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative autoradiographic mapping in rat brain of the receptor of this compound, a polypeptide toxin specific for one class of Ca2+-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pnas.org [pnas.org]
- 19. Autoradiographic localization of this compound-sensitive Ca2+-dependent K+ channels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An this compound-sensitive Ca2+-activated K+ current in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apamin in Parkinson's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of apamin, a component of bee venom, in preclinical animal models of Parkinson's disease (PD). This document includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). This compound, a peptide toxin found in bee venom, is a selective blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] Studies in animal models of PD have investigated this compound's potential as a neuroprotective agent. The blockade of SK channels by this compound is thought to increase the excitability of dopaminergic neurons, leading to a moderate and sustained increase in intracellular calcium, which may activate pro-survival signaling pathways.[1][3] This document details the methodologies used to assess the efficacy of this compound in these models and summarizes the key findings.
Data Presentation
The following tables summarize the quantitative data from a key in vivo study investigating the effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and probenecid.
Table 1: Effect of this compound on Dopaminergic Neuron Survival in the Substantia Nigra Pars Compacta (SNpc)
| Treatment Group | This compound Dosage (mg/kg) | Mean Number of TH+ Neurons in SNpc (± SEM) | % Protection vs. MPTP Control |
| Saline Control | - | 5112.5 ± 203.3 | N/A |
| MPTP + Saline | - | ~2556 (50% of control) | 0% |
| MPTP + this compound | 0.1 | ~3834 (75% of control) | 50% |
| MPTP + this compound | 1.0 | ~4090 (80% of control) | 60% |
Data extracted and calculated from Alvarez-Fischer et al., 2013.[1][3]
Table 2: Effect of this compound on Striatal Dopamine Levels
| Treatment Group | This compound Dosage (mg/kg) | Striatal Dopamine (ng/mg tissue ± SEM) | % of Saline Control |
| Saline Control | - | 8.82 ± 0.42 | 100% |
| MPTP + Saline | - | ~3.53 (40% of control) | 40% |
| MPTP + this compound | 0.1 | ~5.38 (61% of control) | 61% |
| MPTP + this compound | 1.0 | ~6.17 (70% of control) | 70% |
Data extracted and calculated from Alvarez-Fischer et al., 2013.[1][3]
Table 3: Behavioral Assessment - Rotarod Test
| Treatment Group | This compound Dosage (mg/kg) | Latency to Fall (seconds ± SEM) - Post-treatment (20 rpm) |
| Saline Control | - | ~240 |
| MPTP + Saline | - | ~240 |
| MPTP + this compound | 1.0 | Significantly reduced vs. MPTP + Saline |
Note: While this compound showed neuroprotective effects, it also induced tremor at higher doses, which negatively impacted rotarod performance.[1]
Proposed Signaling Pathway for this compound-Mediated Neuroprotection
The following diagram illustrates the hypothesized signaling cascade initiated by this compound in dopaminergic neurons, leading to neuroprotection.
Caption: this compound blocks SK channels, leading to increased calcium influx and activation of pro-survival signaling pathways.
Experimental Workflow for In Vivo this compound Studies
The diagram below outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
Caption: Experimental workflow for assessing this compound's neuroprotective effects in a PD mouse model.
Detailed Experimental Protocols
MPTP/Probenecid Mouse Model of Parkinson's Disease
This protocol describes a sub-acute regimen to induce dopaminergic neurodegeneration.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents:
-
MPTP-HCl (Sigma-Aldrich)
-
Probenecid (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve MPTP-HCl in sterile saline to a final concentration of 2.5 mg/ml.
-
Dissolve probenecid in a suitable vehicle (e.g., DMSO) and then dilute in saline to a final concentration of 25 mg/ml.
-
Administer probenecid (250 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to each MPTP injection.
-
Administer MPTP (25 mg/kg, i.p.) once daily for five consecutive days.
-
House animals with appropriate care and monitoring for signs of toxicity.
-
Proceed with experimental treatments and subsequent analyses 21 days after the final MPTP injection to allow for stabilization of the lesion.
-
This compound Administration
-
Reagent: this compound (from bee venom, Sigma-Aldrich)
-
Procedure:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.01 mg/ml and 0.1 mg/ml for dosages of 0.1 mg/kg and 1.0 mg/kg, respectively, in a 10 ml/kg injection volume).
-
Administer this compound via i.p. injection. In the study by Alvarez-Fischer et al. (2013), treatment was initiated 36 hours before the first MPTP/probenecid injection and continued with injections every 3.5 days for a total of nine injections.[1]
-
Behavioral Assessment: Rotarod Test
This test assesses motor coordination and balance.
-
Apparatus: Accelerating rotarod for mice.
-
Procedure:
-
Acclimation/Training: Acclimate mice to the testing room for at least 30 minutes before the first session. Train mice on the rotarod at a constant, low speed (e.g., 4 rpm) for 2-3 days prior to baseline testing.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the three trials is used for analysis.
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for visualizing dopaminergic neurons in the substantia nigra.
-
Reagents:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% sucrose in PBS
-
Primary antibody: Rabbit anti-TH (e.g., Millipore)
-
Biotinylated secondary antibody: Goat anti-rabbit IgG
-
Avidin-biotin complex (ABC) kit (e.g., Vector Labs)
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
-
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perfuse transcardially with ice-cold saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 40 µm coronal sections through the substantia nigra using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Quench endogenous peroxidase activity with 3% H₂O₂ in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash sections and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with the ABC reagent for 1 hour.
-
Develop the signal with the DAB substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Analysis: Perform stereological cell counting to determine the number of TH-positive neurons in the SNpc.
-
HPLC for Striatal Dopamine Analysis
This method quantifies dopamine levels in the striatum.
-
Reagents:
-
Perchloric acid (0.1 M)
-
Mobile phase for HPLC
-
Dopamine standards
-
-
Procedure:
-
Sample Preparation:
-
Dissect the striata on an ice-cold plate and weigh them.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Run the sample with an appropriate mobile phase at a constant flow rate.
-
Identify and quantify the dopamine peak by comparing its retention time and peak area to those of the dopamine standards.
-
Normalize the dopamine concentration to the weight of the striatal tissue.
-
-
Conclusion
The available data from animal models suggests that this compound can exert a neuroprotective effect on dopaminergic neurons in the context of Parkinson's disease, likely through the modulation of SK channel activity and subsequent activation of pro-survival signaling pathways. However, the partial efficacy and the induction of motor side effects at higher doses in the primary in vivo study indicate that further research is necessary to fully understand its therapeutic potential and to optimize its delivery and dosage.[1][3] The protocols and data presented here provide a foundation for researchers to design and conduct further investigations into the mechanisms and applications of this compound and other SK channel modulators for the treatment of Parkinson's disease.
References
- 1. Bee Venom and Its Component this compound as Neuroprotective Agents in a Parkinson Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bee venom and its component this compound as neuroprotective agents in a Parkinson disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bee Venom and Its Component this compound as Neuroprotective Agents in a Parkinson Disease Mouse Model | PLOS One [journals.plos.org]
Application Notes and Protocols for Using Apamin in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apamin is a peptide neurotoxin consisting of 18 amino acids, originally isolated from the venom of the honeybee (Apis mellifera).[1][2] It is a highly selective and potent blocker of small-conductance calcium-activated potassium (SK) channels.[1][3] Specifically, this compound primarily targets SK2 and SK3 channel subtypes, with lower affinity for SK1 channels.[1][2] Due to its specific mechanism of action, this compound is a valuable pharmacological tool for investigating the physiological roles of SK channels in regulating neuronal excitability, synaptic plasticity, and various signaling pathways in the central nervous system.[2][4]
Mechanism of Action
This compound exerts its effects by binding to SK channels, which are voltage-independent potassium channels activated by intracellular calcium.[2] These channels play a crucial role in the afterhyperpolarization (AHP) phase that follows an action potential, which in turn governs the firing frequency of neurons.[1][4] By blocking SK channels, this compound reduces the medium AHP (mAHP), leading to a decrease in the refractory period and an increase in neuronal excitability and firing rate.[4][5] This modulation of neuronal firing patterns makes this compound a key compound for studying processes such as learning and memory, where changes in synaptic strength and neuronal firing are fundamental.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of this compound-sensitive medium afterhyperpolarization current by anandamide and its role in excitability control in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Sensitive Small Conductance Calcium-Activated Potassium Channels, through their Selective Coupling to Voltage-Gated Calcium Channels, Are Critical Determinants of the Precision, Pace, and Pattern of Action Potential Generation in Rat Subthalamic Nucleus Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Apamin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Apamin in in vitro assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent SK channel blocker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide neurotoxin originally isolated from bee venom.[1][2] It is a highly selective and potent blocker of small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels.[1] this compound binds to these channels and acts as an allosteric inhibitor, effectively blocking potassium ion flow and leading to a reduction in membrane hyperpolarization.[1][3] This blockade increases neuronal excitability by reducing the after-hyperpolarization that follows action potentials.[1]
Q2: What are the different subtypes of SK channels and does this compound block them with equal potency?
There are three main subtypes of SK channels: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[3][4] this compound exhibits selectivity among these subtypes. It is most potent at blocking SK2 channels, followed by SK3 and then SK1.[3][4] It is important to note that the sensitivity of the SK1 channel to this compound can be species-specific; for instance, the human SK1 isoform is blocked by this compound, while the rat isoform is insensitive.[3][4]
Q3: How should I prepare and store this compound solutions?
Lyophilized this compound should be stored at -20°C. For creating a stock solution, it is recommended to dissolve this compound in water to a concentration of 1 mg/ml. For long-term storage of the stock solution, it is advisable to store it at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free conditions.[2] Before use in cell-based assays, the working solution should be sterile-filtered using a 0.22 µm filter.[2] It is recommended to freshly dissolve lyophilized this compound in the extracellular solution before each experiment.[5][6]
Q4: Can this compound be used in in vivo studies?
Yes, this compound can cross the blood-brain barrier and has been used in in vivo studies.[1] For instance, intraperitoneal injections have been used to study its effects on liver injury in mice.[2]
Troubleshooting Guide
Issue 1: No observable effect of this compound in my assay.
-
Possible Cause 1: Incorrect this compound Concentration. The effective concentration of this compound is highly dependent on the SK channel subtype being targeted and the cell type used. Refer to the data table below for recommended concentration ranges. Start with a concentration-response curve to determine the optimal IC50 in your specific experimental setup.
-
Possible Cause 2: Species-Specific Insensitivity. As mentioned, rat SK1 channels are insensitive to this compound.[3][4] If you are working with rat cells, consider that the targeted pathway may involve this specific channel subtype.
-
Possible Cause 3: this compound Degradation. Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is always best to use freshly prepared solutions.[5][6]
-
Possible Cause 4: Absence of SK Channels. The cell line or primary cells you are using may not express this compound-sensitive SK channels. Verify the expression of SK1, SK2, or SK3 channels in your cells using techniques like RT-qPCR or Western blotting.
Issue 2: High background or non-specific effects observed.
-
Possible Cause 1: this compound Concentration is too High. While this compound is highly selective for SK channels, at very high concentrations (e.g., ≥0.5 μg/mL), it may induce non-specific effects, such as increasing pro-inflammatory cytokines.[1] It is crucial to use the lowest effective concentration determined from your dose-response experiments. High concentrations of this compound have been shown to have moderate blocking effects on BK channels.
-
Possible Cause 2: Contaminants in the this compound preparation. Ensure you are using a high-purity grade of this compound. Purity can be confirmed by techniques like HPLC.[5][6]
Issue 3: Variability in results between experiments.
-
Possible Cause 1: Inconsistent this compound Concentration. Precise and consistent dilution of the stock solution is critical. Prepare fresh dilutions for each experiment to minimize variability.
-
Possible Cause 2: Fluctuation in Intracellular Calcium. The activity of SK channels is dependent on intracellular calcium levels. Ensure that your experimental conditions maintain consistent intracellular calcium concentrations to get reproducible effects from this compound.
-
Possible Cause 3: Cell Passage Number and Health. The expression levels of ion channels can change with cell passage number and overall cell health. Use cells within a consistent passage range and ensure they are healthy before starting the experiment.
Data Presentation
Table 1: Effective Concentrations (IC50) of this compound for Different SK Channel Subtypes
| SK Channel Subtype | IC50 Value | Species | Reference |
| SK1 (KCa2.1) | ~1–8 nM | Human | [3] |
| 4.1 nM | Not Specified | [5] | |
| SK2 (KCa2.2) | ~70 pM | Not Specified | [3][7] |
| 87.7 pM | Not Specified | [5] | |
| 70 ± 30 pM | Not Specified | [8] | |
| SK3 (KCa2.3) | ~0.63–6 nM | Not Specified | [3] |
| 2.3 nM | Not Specified | [5] | |
| 2.6 ± 0.4 nM | Not Specified | [8] |
Table 2: Exemplary this compound Concentrations Used in In Vitro Assays
| Assay Type | Cell Type | This compound Concentration | Observed Effect | Reference |
| Electrophysiology | Rat Subthalamic Nucleus Neurons | 10 pM - 100 nM | Disruption of firing precision | [9] |
| Electrophysiology | Hippocampal Pyramidal Neurons | ~480 pM (IC50) | Suppression of medium AHP current | [10] |
| Cell Viability | Mature Cortical Neurons | Up to 10 µg/mL | No neurotoxicity observed | [11] |
| Anti-inflammatory Assay | Human Keratinocytes | Not specified | Inhibition of JAK/STAT and NF-κB pathways | [1] |
| Anti-fibrotic Assay | HSC-T6 cells | 0.5-2 μg/mL | Reduction in α-SMA expression | [2] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for Measuring SK Channel Currents
-
Cell Preparation: Culture cells expressing the SK channel subtype of interest on glass coverslips.
-
Solutions:
-
Internal Pipette Solution (in mM): 130 KCl, 10 HEPES, 10 EGTA, with MgCl2 and CaCl2 added to achieve 1 mM free Mg2+ and 1 µM free Ca2+, respectively. Adjust pH to 7.2.
-
Extracellular Solution (High Potassium; in mM): 144 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 D-Glucose. Adjust pH to 7.4 with KOH.
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration.
-
Apply voltage ramps (e.g., from -140 mV to +40 mV over 400 ms) every 10 seconds to elicit SK channel currents.
-
Record baseline currents in the extracellular solution.
-
Perfuse the cells with the extracellular solution containing the desired concentration of this compound.
-
Record the currents in the presence of this compound to determine the extent of inhibition.
-
To construct a concentration-response curve, apply a range of this compound concentrations sequentially.
-
2. Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
-
Measurement:
-
Add the cell viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the viability of the control cells.
Visualizations
Caption: Mechanism of this compound action on SK channels and neuronal excitability.
Caption: Troubleshooting workflow for lack of this compound effect in vitro.
References
- 1. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crucial role of a shared extracellular loop in this compound sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 6. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Allosteric Block of KCa2 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Sensitive Small Conductance Calcium-Activated Potassium Channels, through their Selective Coupling to Voltage-Gated Calcium Channels, Are Critical Determinants of the Precision, Pace, and Pattern of Action Potential Generation in Rat Subthalamic Nucleus Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An this compound-sensitive Ca2+-activated K+ current in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Apamin Electrophysiology Recordings
Welcome to the technical support center for apamin electrophysiology recordings. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with the selective SK channel blocker, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
1. This compound Preparation and Handling
-
Q: How should I reconstitute and store my lyophilized this compound?
-
A: Centrifuge the vial before opening to ensure all the powder is at the bottom.[1] this compound is soluble in pure water at high micromolar concentrations (e.g., 100 µM - 1 mM).[1] For a stock solution, dissolve the lyophilized powder in double-distilled water to a concentration 100-1000 times your final working concentration.[1] Avoid vigorous vortexing; gentle tapping or rolling is sufficient.[1]
-
Storage: Store the lyophilized powder at -20°C, protected from moisture.[1] Once reconstituted, the stock solution can be stored in small aliquots at -20°C for up to 6 months.[1][2] Avoid repeated freeze-thaw cycles to maintain its biological activity.[1] For short-term storage, the reconstituted solution can be kept at 4°C for up to one week.[1]
-
-
Q: I'm seeing inconsistent or no effect of this compound in my recordings. Could my this compound have degraded?
-
A: This is possible. This compound is a peptide and can be sensitive to degradation. Ensure you are following proper storage and handling procedures, particularly avoiding multiple freeze-thaw cycles.[1] It is recommended to prepare fresh working solutions from your frozen stock for each experiment.[1] Also, confirm the purity of your this compound, as contaminants could affect its activity.
-
2. Experimental Design and Execution
-
Q: What is the typical working concentration range for this compound?
-
A: this compound is a potent blocker of SK channels, with IC50 values in the picomolar to nanomolar range, depending on the SK channel subtype.[3][4][5] For blocking SK2 channels, concentrations can be as low as 70 pM, while for SK1 and SK3, a range of 1-10 nM is common.[4][6] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.[3][5]
-
-
Q: I am not seeing a complete block of the current I suspect is carried by SK channels. What could be the reason?
-
A: There are several possibilities:
-
Insufficient this compound Concentration: You may need to increase the concentration of this compound. Refer to the IC50 values for the specific SK channel subtype you are studying.
-
Presence of this compound-Insensitive Channels: The current may be mediated by a mix of channels, including those insensitive to this compound, such as intermediate-conductance (IK) or large-conductance (BK) Ca2+-activated K+ channels.[3][5] this compound is highly selective for SK channels (KCa2.1, KCa2.2, and KCa2.3).[3][5]
-
Species-Specific Differences: The sensitivity of SK1 channels to this compound is species-specific. For instance, rat SK1 is insensitive to this compound, while the human isoform is blocked by it.[4][7]
-
Heteromeric Channels: SK channels can form heteromers, which may exhibit different sensitivities to this compound compared to homomeric channels.[4]
-
Slow Onset of Block: Ensure you are perfusing this compound for a sufficient duration to allow for complete binding and channel block.
-
-
-
Q: My patch-clamp recordings are unstable after applying this compound. What can I do?
-
A: Instability in recordings can arise from several factors unrelated to this compound itself, such as seal degradation or changes in cell health. However, if the instability consistently coincides with this compound application, consider the following:
-
Solvent Effects: If you are using a solvent other than water for your stock solution, ensure the final concentration of the solvent in your recording solution is minimal and does not affect cell health or channel activity.
-
Off-Target Effects (less likely): While this compound is highly selective for SK channels, some older studies suggested potential off-target effects at very high concentrations.[3][5] However, more recent and extensive profiling has confirmed its high selectivity.[3][5][8] Ensure you are using the lowest effective concentration.
-
-
3. Data Interpretation
-
Q: How can I be sure that the current blocked by this compound is indeed an SK channel current?
-
A: The high selectivity of this compound for SK channels makes it a reliable pharmacological tool.[3][5][9] To further confirm the identity of the current, you can:
-
Check for Calcium Dependence: SK channels are calcium-activated. The current should be dependent on the intracellular calcium concentration.
-
Use Other Blockers: While less specific, other compounds can be used in conjunction with this compound to characterize the current.
-
Genetic Knockdown/Knockout: If working with cell lines, using siRNA or CRISPR to knock down the expression of specific SK channel subunits can provide definitive evidence.
-
-
Quantitative Data Summary
Table 1: this compound Potency (IC50) on KCa2 (SK) Channel Subtypes
| Channel Subtype | IC50 Value | Cell Type | Reference |
| KCa2.1 (hSK1) | ~1-8 nM | HEK293 | [4] |
| KCa2.1 (hSK1) | 4.1 nM | HEK293 | [3][5] |
| KCa2.2 (rSK2) | ~70 pM | - | [4][6] |
| KCa2.2 (rSK2) | 87.7 pM | HEK293 | [3][5] |
| KCa2.3 (hSK3) | ~0.63-6 nM | - | [4] |
| KCa2.3 (hSK3) | 2.3 nM | COS7 | [3][5] |
Note: IC50 values can vary depending on the experimental conditions, including the expression system and recording solutions.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Sensitive Currents
-
Cell Preparation: Culture cells expressing the SK channel subtype of interest on glass coverslips suitable for microscopy and electrophysiology.
-
Solution Preparation:
-
External Solution (in mM): 143 NaCl, 5 KCl, 2.5 CaCl2, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[3]
-
Internal (Pipette) Solution (in mM): 100 CsF, 40 CsCl, 5 NaCl, 0.5 CaCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[3] Note: The specific composition can be adjusted based on the experimental goals. For example, using a potassium-based internal solution if studying neuronal firing properties.
-
-
This compound Working Solution: On the day of the experiment, thaw a frozen aliquot of your this compound stock solution and dilute it to the final desired concentration in the external solution.
-
Electrophysiological Recording:
-
Obtain a high-resistance (>1 GΩ) seal and establish a whole-cell configuration.
-
Record baseline currents using a suitable voltage protocol (e.g., voltage ramps or steps).
-
Perfuse the cell with the this compound-containing external solution for a sufficient time to achieve a steady-state block.
-
Record the currents in the presence of this compound.
-
Wash out the this compound with the control external solution to check for reversibility (note: this compound block can be poorly reversible).[10]
-
-
Data Analysis: Subtract the currents recorded in the presence of this compound from the baseline currents to isolate the this compound-sensitive component.
Visualizations
Caption: Signaling pathway of SK channel activation and this compound block.
Caption: Workflow for an this compound electrophysiology experiment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 4. Crucial role of a shared extracellular loop in this compound sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
preventing Apamin degradation in experimental solutions
Welcome to the Technical Support Center for Apamin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide neurotoxin consisting of 18 amino acids, originally isolated from bee venom (Apis mellifera).[1][2] Its primary mechanism of action is the selective blockage of small-conductance Ca2+-activated K+ (SK) channels, specifically the SK2 and SK3 isoforms.[1] SK channels are involved in the afterhyperpolarization phase following an action potential, and their inhibition by this compound leads to increased neuronal excitability.[3]
Q2: How should lyophilized this compound be stored?
To ensure its stability, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light.[4][5][6] Proper storage of lyophilized peptides is crucial for preserving their stability and potency.[5]
Q3: What is the recommended procedure for reconstituting this compound?
It is recommended to briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[4] this compound is soluble in pure water at high micromolar concentrations (100 µM - 1 mM).[4] For long-term storage of the stock solution, it is advisable to dissolve this compound in double-distilled water.[4] Some suppliers also indicate solubility in DMSO.[7]
Q4: How should I store this compound once it is in solution?
Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][6][8] For short-term storage, a reconstituted solution can be kept at 4°C for up to one week.[4] However, for longer-term storage (up to 6 months), storing aliquots at -20°C is recommended.[4] It is generally not recommended to store working solutions for more than a few days.[4]
Q5: What are the main causes of this compound degradation in experimental solutions?
Like other peptides, this compound can degrade through several pathways:
-
Hydrolysis: The peptide bonds can be cleaved in aqueous solutions, a process that can be accelerated by extreme pH and heat.[9]
-
Oxidation: The methionine and cysteine residues in the this compound sequence are susceptible to oxidation.[9]
-
Proteolysis: If the experimental solution is contaminated with proteases, the peptide can be enzymatically degraded.
-
Repeated Freeze-Thaw Cycles: These can lead to the degradation of the peptide.[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in experiments. | Improper storage of stock or working solutions. | Ensure stock solutions are aliquoted and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[10] Prepare fresh working solutions before use.[4] Avoid multiple freeze-thaw cycles.[4] |
| Oxidation of methionine residues. | Prepare solutions using buffers that have been degassed or flushed with an inert gas like argon or nitrogen to remove oxygen.[6] Store solutions in tightly sealed vials.[6] | |
| Adsorption to surfaces. | Consider using low-adhesion microcentrifuge tubes or glassware for storing and preparing this compound solutions. | |
| Precipitation observed in the this compound solution. | Poor solubility in the chosen buffer. | Ensure the concentration is within the recommended solubility limits. If using a buffer other than pure water, verify this compound's compatibility with the buffer components and pH. |
| Contamination. | Filter-sterilize the stock solution using a 0.22 µm filter, especially if it was prepared in water.[10][11] | |
| Inconsistent experimental results. | Degradation due to repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to minimize freezing and thawing.[4][6] |
| Inaccurate concentration of the working solution. | Re-measure the concentration of your stock solution. Ensure accurate dilution when preparing working solutions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | Long-term | [5] |
| Stock Solution | -80°C | Up to 6 months | [10] |
| Stock Solution | -20°C | Up to 1 month | [10] |
| Reconstituted Solution | 4°C | Up to 1 week | [4] |
Table 2: Inhibitory Concentration (IC50) of this compound on SK Channels
| SK Channel Subtype | IC50 Value | Reference |
| hKCa2.1 (hSK1) | 3.3 nM - 4.1 nM | [12][13] |
| rKCa2.2 (rSK2) | 83 pM - 87.7 pM | [12][13] |
| KCa2.3 (SK3) | 2.3 nM | [12] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Lyophilized this compound
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 10,000 x g for 5 minutes) to ensure all the powder is at the bottom of the vial.[4]
-
Reconstitution: Add the appropriate volume of sterile, double-distilled water or a recommended buffer to the vial to achieve the desired stock solution concentration (e.g., 100 µM to 1 mM).[4]
-
Dissolution: Gently tap or roll the vial to dissolve the powder. Avoid vigorous vortexing.[4]
-
Aliquoting: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in low-adhesion tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of this compound Working Solution
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or on ice.
-
Dilution: Dilute the stock solution to the final desired working concentration using your experimental buffer.
-
Usage: It is recommended to use the freshly prepared working solution immediately for optimal results.[4] Do not store diluted working solutions for extended periods.
Visualizations
Caption: General experimental workflow for the preparation and use of this compound.
Caption: Signaling pathways affected by this compound.
Caption: Causes of this compound degradation and preventative measures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How is bee venom used in neuroscience research? — Brain Stuff [brainstuff.org]
- 4. ebiohippo.com [ebiohippo.com]
- 5. How to Safely and Effectively Store Research Peptides - Pure Peptides UK [purepeptidesuk.net]
- 6. genscript.com [genscript.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Peptide Stability and Potential Degradation Pathways [merckmillipore.com]
- 9. nordscipeptides.com [nordscipeptides.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | KCa2 channel inhibitor | Hello Bio [hellobio.com]
Apamin off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apamin. Our goal is to help you navigate potential experimental challenges and ensure the validity of your results by addressing this compound's off-target effects and outlining proper control experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a highly potent and selective peptide neurotoxin that specifically blocks small-conductance calcium-activated potassium (SK) channels.[1][2][3][4][5] These channels, encoded by the KCNN genes, are voltage-independent and are activated by intracellular calcium.[2] The three main subtypes sensitive to this compound are KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[4]
Q2: Are there known off-target effects of this compound?
While this compound is widely regarded as one of the most selective blockers for SK channels, some older literature reported potential off-target effects on other ion channels, such as voltage-gated Na+ and Ca2+ channels in embryonic heart tissue, and the Kv1.3 potassium channel.[1] However, more recent and extensive electrophysiological profiling on a wide range of ion channels has largely refuted these earlier claims, demonstrating that this compound has no significant effect on a panel of 42 other ion channels at concentrations that potently block SK channels.[1][6] It is crucial to use this compound at the lowest effective concentration to minimize any potential, albeit unlikely, off-target interactions.
Q3: What are the typical working concentrations for this compound?
The effective concentration of this compound is subtype-dependent. KCa2.2 is the most sensitive, followed by KCa2.3 and then KCa2.1. It is recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration. High concentrations (≥0.5 μg/mL) have been reported to potentially increase pro-inflammatory cytokines, which may be an indirect effect or a concentration-dependent off-target effect.[4]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for the three human SK channel subtypes. These values can vary depending on the experimental conditions and expression system.
| Target Channel | IC50 | Reference |
| hKCa2.1 (hSK1) | 4.1 nM | [1][4] |
| hKCa2.2 (hSK2) | 87.7 pM | [1][4] |
| hKCa2.3 (hSK3) | 2.3 nM | [1][4] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect observed after this compound application. | Incorrect concentration: The concentration may be too low for the specific SK channel subtype or expression level in your system. | Perform a dose-response experiment to determine the optimal concentration. Refer to the quantitative data table for guidance. |
| Degraded this compound: this compound is a peptide and can degrade if not stored properly. | Ensure this compound is stored lyophilized at -20°C or in aliquots of a stock solution at -20°C. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions daily. | |
| Absence of target SK channels: The cells or tissue under investigation may not express this compound-sensitive SK channels. | Verify the expression of KCa2.1, KCa2.2, or KCa2.3 using techniques like RT-qPCR, Western blot, or immunohistochemistry. | |
| Observed effect may be off-target. | High this compound concentration: Using a concentration of this compound that is too high increases the risk of non-specific effects. | Use the lowest effective concentration determined from your dose-response curve. |
| Presence of other this compound-sensitive targets (unlikely but possible in some systems). | See the detailed experimental protocols below for validating on-target effects using negative and positive controls, structurally unrelated SK channel blockers, and rescue experiments. | |
| High variability between experiments. | Inconsistent experimental conditions: Minor variations in temperature, pH, or cell culture conditions can affect ion channel activity. | Standardize all experimental parameters. Ensure consistent cell passage numbers and health. |
| Incomplete washout of this compound (for reversal experiments). | This compound's effects can be difficult to reverse. Perfusion with this compound-free solution for an extended period may be necessary. |
Experimental Protocols and Controls
To ensure the observed effects of this compound are due to the specific blockade of SK channels, a series of control experiments are essential.
Negative Control Experiments
-
Vehicle Control: Always include a control group treated with the vehicle (the solvent used to dissolve this compound, e.g., water or buffer) to account for any effects of the solvent itself.
Positive Control Experiments
-
Structurally Unrelated SK Channel Blockers: To confirm that the observed phenotype is due to SK channel blockade and not a unique off-target effect of this compound, use other known SK channel inhibitors with different chemical structures. Examples include:
Rescue Experiments
-
SK Channel Activators/Positive Allosteric Modulators (PAMs): A rescue experiment involves reversing the effect of this compound by subsequently applying a compound with the opposite mechanism of action. In this case, an SK channel activator should counteract the inhibitory effect of this compound. Examples of SK channel activators include:
Experimental Workflow for Validating this compound's On-Target Effects
Caption: Workflow for validating this compound's on-target effects.
Detailed Methodologies
Electrophysiology (Patch-Clamp)
This protocol is a general guideline for measuring SK channel currents in cultured cells.
-
Cell Preparation: Plate cells expressing SK channels onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM) (pH 7.2 with KOH).
-
-
Recording:
-
Obtain whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply voltage ramps or steps to elicit currents.
-
Establish a stable baseline recording.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the current until a steady-state block is achieved.
-
-
Data Analysis: Measure the reduction in current amplitude after this compound application compared to the baseline.
Calcium Imaging
This protocol provides a general framework for measuring intracellular calcium changes in response to SK channel modulation.
-
Cell Preparation: Plate cells on glass-bottom dishes.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Excite the dye at the appropriate wavelength(s) and record emission.
-
Establish a stable baseline fluorescence recording.
-
Stimulate the cells to induce a calcium influx (e.g., with a depolarizing stimulus or an agonist).
-
Apply this compound and repeat the stimulation.
-
-
Data Analysis: Quantify the change in fluorescence intensity (representing intracellular calcium concentration) before and after this compound treatment. A blockade of SK channels is expected to prolong the calcium transient.
Western Blot for Signaling Pathway Analysis (e.g., NF-κB)
This protocol can be used to assess the effect of this compound on inflammatory signaling pathways.
-
Cell Treatment: Culture cells (e.g., macrophages or microglial cells) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for the desired time.[14][15]
-
Protein Extraction: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against proteins of interest (e.g., phospho-NF-κB p65, total p65, and a loading control like β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and the loading control.
This compound-Modulated Signaling Pathways
This compound's primary effect is the blockade of SK channels, leading to a reduction in potassium efflux and subsequent membrane depolarization. This can have several downstream consequences depending on the cell type.
In Neurons: The blockade of SK channels reduces the afterhyperpolarization (AHP) that follows an action potential, leading to an increase in neuronal excitability and firing frequency. This is thought to be the basis for its effects on learning and memory.
Caption: this compound's effect on neuronal excitability.
In Inflammatory Cells: this compound has been shown to have anti-inflammatory effects by modulating signaling pathways such as the JAK/STAT and NF-κB pathways. The blockade of SK channels in immune cells like microglia can suppress the production of pro-inflammatory cytokines.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. chapman.edu [chapman.edu]
- 2. SK channel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SK channel inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Concept of internal structural controls for evaluation of inactive synthetic peptide analogs: synthesis of [Orn13,14]this compound and its guanidination to an this compound derivative with full neurotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concept of internal structural controls for evaluation of inactive synthetic peptide analogs: synthesis of [Orn13,14]this compound and its guanidination to an this compound derivative with full neurotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]
- 10. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Investigating the Role of an SK Channel Activator on Survival and Moto" by Matthew Thomas Dancy [corescholar.libraries.wright.edu]
- 12. Dysfunction of Small-Conductance Ca2+-Activated Potassium (SK) Channels Drives Amygdala Hyperexcitability and Neuropathic Pain Behaviors: Involvement of Epigenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Inducible Expression System of the Calcium-Activated Potassium Channel 4 to Study the Differential Impact on Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Protective Effect of this compound on LPS/Fat-Induced Atherosclerotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Suppresses LPS-Induced Neuroinflammatory Responses by Regulating SK Channels and TLR4-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Apamin Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Apamin in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a neurotoxic peptide composed of 18 amino acids, originally isolated from bee venom.[1] Its primary mechanism of action is the highly selective blockade of small-conductance calcium-activated potassium (SK) channels, specifically the KCa2.1, KCa2.2, and KCa2.3 subtypes.[2][3] By blocking these channels, this compound reduces the afterhyperpolarization that follows an action potential, leading to an increase in neuronal excitability.[4]
Q2: What are the typical signs of this compound toxicity in primary neuron cultures?
A2: At toxic concentrations, this compound can lead to neuronal hyperexcitability. While overt visual signs of toxicity at lower, experimental concentrations can be subtle, prolonged exposure to high concentrations may lead to dendritic blebbing, soma swelling, and eventually cell death. It is important to distinguish these morphological changes from normal variations in culture health. In senile rats, this compound has been observed to increase dendritic morphology in the hippocampus, which may be related to enhanced neuronal excitability.[4]
Q3: What are the recommended starting concentrations for this compound in primary cell cultures?
A3: The optimal concentration of this compound is highly dependent on the primary cell type and the specific research question. For primary cortical neurons, concentrations up to 10 µg/mL have been shown to be non-toxic for up to 48 hours.[5][6] However, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C.[4] To prepare a stock solution, reconstitute the lyophilized powder in double-distilled water (ddH2O) to a concentration of 100 µM to 1 mM.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for longer periods.[4][7] For working solutions, dilute the stock in your culture medium or desired buffer immediately before use.
Q5: How can I perform quality control on my this compound?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[8] A well-characterized this compound standard should exhibit a single, sharp peak. The identity of the peptide can be confirmed by mass spectrometry, which should show a molecular weight of approximately 2027.3 Da.[4] Reputable suppliers will provide a certificate of analysis with this information.
Troubleshooting Guides
Problem 1: I am observing unexpected cell death in my primary neuron cultures after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculations for your working solution. Perform a new dose-response experiment starting with a much lower concentration range. |
| This compound Stock Degradation | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[4][7] |
| Cell Culture Health | Before treating with this compound, ensure your primary cultures are healthy, with well-defined morphology and minimal signs of stress or contamination. |
| Solvent Toxicity | If you are using a solvent other than water to dissolve this compound, perform a vehicle control experiment to rule out solvent-induced toxicity. |
Problem 2: I am not observing the expected electrophysiological effects of this compound in my patch-clamp experiments.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Prepare a fresh this compound solution. Confirm the activity of your this compound stock on a positive control cell line known to express SK channels. |
| Low SK Channel Expression | Verify the expression of SK channels in your primary cell type at the developmental stage you are studying. |
| Incorrect Recording Conditions | Ensure your patch-clamp solutions and recording parameters are optimized for detecting SK channel activity. |
| Drug Application Issues | Confirm that your drug delivery system is functioning correctly and that the this compound solution is reaching the cells at the intended concentration. |
Quantitative Data
Table 1: this compound IC50 Values for SK Channel Subtypes
| Channel Subtype | Cell Type | IC50 | Reference(s) |
| KCa2.1 (SK1) | HEK293 | 4.1 nM | [2][9] |
| KCa2.2 (SK2) | HEK293 | 87.7 pM | [2][9] |
| KCa2.3 (SK3) | COS7 | 2.3 nM | [2][9] |
| rSK2 | Xenopus oocytes | 27 pM | [10] |
| rSK3 | Xenopus oocytes | 4 nM | [10] |
| hSK1 | Xenopus oocytes | 704 pM & 196 nM (biphasic) | [10] |
Table 2: Reported Non-Toxic Concentrations of this compound in Primary Cells
| Primary Cell Type | Concentration | Duration | Observation | Reference(s) |
| Mature Cortical Neurons | Up to 10 µg/mL | 24 - 48 hours | No significant cytotoxicity observed. | [5][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed primary cells in a 96-well plate at the desired density and allow them to adhere and stabilize.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Whole-Cell Patch-Clamp Electrophysiology
-
Prepare primary neurons on coverslips suitable for electrophysiological recording.
-
Use a standard external solution containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, pH 7.3.
-
The internal pipette solution should contain (in mM): 140 K-gluconate, 10 HEPES, 10 NaCl, 0.2 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, pH 7.3.
-
Establish a whole-cell patch-clamp configuration on a visually identified healthy neuron.
-
Record baseline currents in voltage-clamp or action potentials in current-clamp mode.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in currents or firing patterns to assess the effect of this compound on SK channel activity.
Immunocytochemistry
-
Plate primary cells on coverslips and treat with this compound or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against a marker of interest (e.g., a neuronal marker like β-III tubulin or a marker for an apoptotic protein) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathways and Workflows
Caption: this compound blocks SK channels, leading to increased neuronal excitability.
Caption: A typical experimental workflow for studying this compound's effects.
Caption: A logical approach to troubleshooting unexpected cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Calcium-Activated Potassium (KCa) Channels | Bio-Techne [bio-techne.com]
- 3. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. This compound induces plastic changes in hippocampal neurons in senile Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Enhances Neurite Outgrowth and Regeneration after Laceration Injury in Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotransmitter modulation of small conductance Ca2+-activated K+ (SK) channels by regulation of Ca2+ gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 10. This compound interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling Apamin solutions
This guide provides best practices and troubleshooting advice for researchers, scientists, and drug development professionals working with Apamin solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
Upon receipt, the lyophilized this compound powder should be stored at -20°C and protected from moisture.[1]
Q2: What is the recommended solvent for reconstituting this compound?
It is recommended to reconstitute this compound in double-distilled water (ddH₂O) to prepare a stock solution.[1]
Q3: What is the recommended concentration for a stock solution?
A stock solution can be prepared at a concentration ranging from 100 µM to 1 mM.[1]
Q4: How should I store the reconstituted this compound stock solution?
For short-term storage, the reconstituted solution can be kept at 4°C for up to one week.[1] For long-term storage, it is best to create small aliquots of the stock solution and store them at -20°C for up to six months or -80°C for up to six months.[1][2] It is crucial to avoid repeated freeze-thaw cycles to maintain the biological activity of the peptide.[1]
Q5: How long are working solutions of this compound stable?
It is not recommended to store this compound in working solutions for more than a few days.[1] For optimal results, prepare fresh working solutions from your stock solution just before use.[1]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Lyophilized Powder
-
Problem: The lyophilized this compound powder is not readily dissolving.
-
Solution:
-
Before adding any solvent, centrifuge the vial at 10,000 x g for 5 minutes to ensure all the powder is at the bottom.[1]
-
The lyophilized product may be difficult to see.[1] Add the recommended amount of solvent directly to the vial.
-
To aid dissolution, gently tap, tilt, and roll the vial.[1]
-
Avoid vigorous vortexing. If necessary, a light vortex for a maximum of 3 seconds is acceptable.[1]
-
Issue 2: Loss of Biological Activity in Experiments
-
Problem: The this compound solution does not seem to be biologically active.
-
Potential Causes & Solutions:
-
Improper Storage: Ensure that the lyophilized powder and reconstituted solutions have been stored at the correct temperatures and protected from moisture.[1][2]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the same stock solution can degrade the peptide. Always prepare single-use aliquots for long-term storage.[1]
-
Aged Working Solutions: Do not use working solutions that are more than a few days old. Prepare them fresh for each experiment.[1]
-
Incorrect pH of Buffer: While this compound is soluble in water, the pH of your final working buffer can affect its stability and activity. Ensure your buffer is compatible with your experimental setup.
-
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Lyophilized Powder | -20°C | Long-term | Protect from moisture.[1] |
| Reconstituted Stock Solution | 4°C | Up to 1 week | |
| -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] | |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2] | |
| Working Dilutions | N/A | A few days at most | Prepare fresh before use.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Centrifugation: Before opening, centrifuge the vial of lyophilized this compound at 10,000 x g for 5 minutes. This will pellet the powder at the bottom of the vial.[1]
-
Solvent Addition: Carefully open the vial and add the required volume of double-distilled water (ddH₂O) to achieve the desired stock solution concentration (e.g., 1 mM).
-
Dissolution: Gently roll and tap the vial to dissolve the powder completely. If necessary, a brief, light vortex (up to 3 seconds) can be used.[1]
-
Aliquoting: For long-term storage, divide the stock solution into smaller, single-use aliquots. This will prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound Working Solution
-
Thawing: Remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature or on ice.
-
Dilution: Dilute the stock solution to the final desired working concentration using your experimental buffer.
-
Centrifugation: It is good practice to centrifuge the final working solution before use to pellet any potential aggregates.[1]
-
Immediate Use: Use the freshly prepared working solution in your experiment without delay.
Mandatory Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Troubleshooting decision tree for loss of this compound activity.
References
Mitigating Variability in Apamin's Effects on Neuronal Firing: A Technical Support Center
Welcome to the technical support center for Apamin, a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help mitigate variability in experimental results. Consistent and reproducible data is paramount in neuroscience research, and this guide aims to equip you with the knowledge to achieve reliable outcomes when using this compound to modulate neuronal firing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptide neurotoxin derived from bee venom that selectively blocks small-conductance Ca2+-activated K+ (SK) channels.[1][2] These channels are critical in regulating the afterhyperpolarization (AHP) that follows an action potential, thereby influencing the neuronal firing frequency.[1][2] this compound primarily inhibits SK2 and SK3 channel isoforms with high affinity.[1]
Q2: I'm observing inconsistent blockade of neuronal firing with the same concentration of this compound. What are the potential causes?
A2: Variability in this compound's effects can stem from several factors:
-
Inadequate Stock Solution Preparation and Storage: this compound is a peptide and can degrade if not handled properly. Multiple freeze-thaw cycles of stock solutions should be avoided.[3]
-
Suboptimal Working Solution Preparation: It is recommended to prepare fresh working solutions from a stock just before use.[3] The final concentration in your working buffer should be precise.
-
Differential SK Channel Expression: The type and density of SK channel isoforms (SK1, SK2, SK3) can vary significantly between different neuronal types and even between different preparations of the same cell type.[4][5] SK1 channels are largely insensitive to this compound.[4]
-
Experimental Conditions: Factors like temperature and pH of your recording solution can influence this compound's stability and binding kinetics.[1][6]
-
Health of the Neuronal Preparation: The overall health and viability of your cultured neurons or brain slices can impact ion channel function and responsiveness to pharmacological agents.
Q3: What are the recommended storage conditions for this compound?
A3: Lyophilized this compound powder should be stored at -20°C, protected from moisture. Once reconstituted in a solvent like sterile water, it is best to prepare a concentrated stock solution (e.g., 100-1000x the final working concentration), aliquot it into small, single-use volumes, and store them at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.[3] Reconstituted solutions can be stored at 4°C for up to a week.[3]
Q4: Are there known off-target effects of this compound?
A4: While some older studies suggested potential off-target effects on other ion channels, more recent and extensive electrophysiological profiling has demonstrated that this compound is a highly selective inhibitor of KCa2 (SK) channels with no significant effects on a wide range of other molecular targets at typical working concentrations.[2][6] However, it is always good practice to perform control experiments to rule out non-specific effects in your specific preparation.
Q5: How do the effects of this compound differ between primary neurons and cell lines like SH-SY5Y?
A5: The effects of this compound can differ based on the expression profile of SK channels in the specific cell type. Primary neurons, such as cortical or hippocampal neurons, often exhibit a more complex and heterogeneous expression of SK channel subtypes, leading to varied responses.[5][7][8] Cell lines like SH-SY5Y, a human neuroblastoma line, can also express SK channels, and their differentiation state can influence the density of these channels and thus their sensitivity to this compound.[4][9] It is crucial to characterize the SK channel expression in your chosen model system to interpret the effects of this compound accurately.
Troubleshooting Guides
Issue 1: Complete Lack of this compound Effect
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution from new lyophilized powder. Ensure proper storage conditions (-20°C or -80°C for aliquots). |
| Incorrect Concentration | Double-check all calculations for stock and working solution dilutions. Use a calibrated pipette for accurate measurements. |
| This compound-insensitive SK Channels | The neuronal population under study may predominantly express this compound-insensitive SK1 channels. Verify the SK channel subtype expression in your cells using molecular techniques (e.g., qPCR, immunohistochemistry). |
| Poor Perfusion/Application | Ensure your perfusion system is delivering the this compound solution effectively to the cells. Check for blockages in the perfusion lines. For static baths, ensure adequate mixing. |
Issue 2: High Variability in the Degree of Firing Rate Modulation
| Potential Cause | Troubleshooting Step |
| Inconsistent Working Solution | Prepare a fresh working solution for each experiment. Avoid using solutions that have been stored for an extended period at room temperature. |
| Fluctuations in Temperature | Maintain a stable and consistent temperature in your recording chamber throughout the experiment. Temperature can affect ion channel kinetics and drug binding. |
| pH Drift in Recording Solution | Ensure your artificial cerebrospinal fluid (ACSF) or recording buffer is adequately buffered and the pH is stable throughout the experiment. A common target pH is 7.4.[1][6] |
| Heterogeneous Cell Population | If using primary cultures or brain slices, be aware of the inherent heterogeneity of neuronal populations. Try to target specific, identifiable neuronal types for more consistent results. |
| Run-down of SK currents | In whole-cell patch-clamp recordings, "run-down" of ion channel activity can occur over time. Monitor the baseline firing pattern for stability before this compound application. Consider using the perforated patch technique to minimize intracellular dialysis and run-down. |
Quantitative Data Summary
Table 1: this compound IC50 Values for Different SK Channel Subtypes
| SK Channel Subtype | Reported IC50 Range | Key References |
| KCa2.1 (SK1) | Generally considered insensitive, but some studies report IC50 in the high nM to µM range. | [4] |
| KCa2.2 (SK2) | 30 pM - 140 pM | [4] |
| KCa2.3 (SK3) | 0.6 nM - 4.0 nM | [4] |
| Hippocampal CA1 Neurons (medium AHP) | ~480 pM | [10] |
Table 2: Recommended this compound Concentration Ranges for Electrophysiology
| Application | Concentration Range | Notes |
| Selective SK2/SK3 Blockade | 100 pM - 10 nM | Start with a low concentration and perform a dose-response curve to determine the optimal concentration for your preparation. |
| General SK Channel Blockade | 10 nM - 100 nM | Higher concentrations may be required to fully block less sensitive SK channel isoforms or in preparations with high channel density. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Reconstitute the powder in sterile, nuclease-free water to a stock concentration of 100 µM. Gently pipette up and down to dissolve; avoid vigorous vortexing.[3]
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Mark the tubes clearly with the concentration and date of preparation.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution on ice.
-
Dilute the stock solution in your pre-warmed and pH-adjusted recording buffer (e.g., ACSF) to the desired final working concentration immediately before application.
-
Discard any unused portion of the thawed aliquot and the working solution at the end of the day. Do not re-freeze.[3]
-
Protocol 2: Application of this compound in Whole-Cell Patch-Clamp Electrophysiology
-
Establish a Stable Baseline:
-
Obtain a stable whole-cell recording from the neuron of interest.
-
Record baseline neuronal firing activity for a sufficient period (e.g., 5-10 minutes) to ensure the firing pattern is stable and not exhibiting run-down.
-
-
Bath Application of this compound:
-
Begin perfusion of the recording chamber with the ACSF containing the desired final concentration of this compound.
-
Ensure a consistent and adequate perfusion rate to allow for complete exchange of the bath solution.
-
-
Monitor and Record Effects:
-
Continuously monitor and record the neuronal firing pattern during and after the application of this compound.
-
Allow sufficient time for the drug to reach equilibrium and exert its full effect. The time to effect can vary depending on the perfusion system and the preparation.
-
-
Washout (if applicable):
-
To test for the reversibility of the this compound effect, perfuse the chamber with control ACSF (without this compound). Note that the washout of this compound can be slow and sometimes incomplete.
-
-
Data Analysis:
-
Compare the firing frequency, afterhyperpolarization amplitude and duration, and other relevant parameters before, during, and after this compound application.
-
Visualizations
Caption: Signaling pathway of this compound's action on SK channels and neuronal firing.
Caption: Experimental workflow for consistent this compound application.
Caption: Troubleshooting decision tree for variable this compound effects.
References
- 1. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crucial role of a shared extracellular loop in this compound sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances Neurite Outgrowth and Regeneration after Laceration Injury in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 10. This compound-Sensitive Small Conductance Calcium-Activated Potassium Channels, through their Selective Coupling to Voltage-Gated Calcium Channels, Are Critical Determinants of the Precision, Pace, and Pattern of Action Potential Generation in Rat Subthalamic Nucleus Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Apamin's Blockade of SK Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apamin's performance in blocking small-conductance calcium-activated potassium (SK) channels against other alternatives, supported by experimental data. Detailed methodologies for key validation experiments are presented to aid in the design and interpretation of studies aimed at characterizing SK channel modulators.
This compound and SK Channels: A Profile
This compound, a peptide toxin isolated from bee venom, is a highly potent and selective blocker of SK channels.[1][2] These channels, activated by submicromolar concentrations of intracellular calcium, play a crucial role in regulating neuronal excitability and cellular signaling pathways by contributing to the afterhyperpolarization that follows action potentials.[1][3] There are three main subtypes of SK channels: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), all of which are blocked by this compound, albeit with varying affinities.[2][4][5]
This compound's mechanism of action is considered allosteric, where it binds to the outer vestibule of the channel pore, inducing a conformational change that leads to channel blockade.[1][4] This high-affinity interaction has made this compound an invaluable pharmacological tool for dissecting the physiological roles of SK channels.
Comparative Analysis of SK Channel Blockers
While this compound is a cornerstone tool for SK channel research, a variety of other synthetic and natural compounds have been developed with different selectivity profiles and mechanisms of action. This section compares this compound with notable alternatives.
| Blocker | Type | Target SK Subtypes | IC50 / Kd Values | Key Characteristics |
| This compound | Peptide Toxin | SK1, SK2, SK3 | IC50: ~70 pM (SK2), ~0.63-6 nM (SK3), ~1-8 nM (hSK1)[4][6]. Kd: ~4 pM (rSK2), ~11 pM (rSK3), ~390 pM (hSK1)[7] | High potency and selectivity for SK channels.[2] Rat SK1 is notably insensitive.[4][5] Potential off-target effects on Kv1.3 channels at higher concentrations.[8] |
| UCL1684 | Small Molecule | SK2, SK3 | Not explicitly detailed in the provided results, but noted as an SK channel inhibitor. | Used in studies to prevent atrial fibrillation, suggesting atrial-selective effects.[9] May not prolong atrial action potential duration under certain conditions.[9] |
| NS8593 | Small Molecule | SK Channels | Not explicitly detailed in the provided results, but noted as an SK channel inhibitor. | Shown to prevent atrial fibrillation, primarily through atrial-selective inhibition of sodium channels rather than direct SK channel blockade in some models.[9][10] |
| AP14145 | Small Molecule | SK Channels | Not explicitly detailed in the provided results, but noted as an SK channel inhibitor. | Reduces the Ca2+ sensitivity of SK channels and has shown efficacy in converting atrial fibrillation to sinus rhythm in animal models.[10][11] |
| ICA | Small Molecule | SK Channels | Not explicitly detailed in the provided results, but noted as an SK channel blocker. | Effective in preventing arrhythmias during β-adrenergic and muscarinic receptor activation in rat atria.[12] |
| d-Tubocurarine | Alkaloid | This compound-sensitive SK channels | Not explicitly detailed in the provided results. | Blocks this compound-sensitive SK channels; its sensitivity is determined by amino acid residues in the outer pore region, similar to this compound.[13][14] |
Experimental Protocols for Validating SK Channel Blockade
Accurate validation of SK channel blockade is critical. The following are detailed protocols for the most common and robust methods.
Electrophysiology (Patch-Clamp)
This is the gold-standard technique for directly measuring the effect of a compound on ion channel function.
Objective: To measure the inhibition of SK channel currents by this compound or other blockers.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the SK channel subtype of interest (SK1, SK2, or SK3). Alternatively, primary neurons or cardiomyocytes known to express SK channels can be used.
-
Recording Configuration: Whole-cell or inside-out patch-clamp configurations are suitable. The whole-cell configuration allows for the study of macroscopic currents, while the inside-out configuration is ideal for studying single-channel activity.
-
Solutions:
-
Internal (Pipette) Solution: Should contain a defined free calcium concentration to activate SK channels (typically in the submicromolar range, e.g., 1 µM). A common composition is (in mM): 140 KCl, 10 HEPES, 10 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+, adjusted to pH 7.2.[15]
-
External (Bath) Solution: A standard physiological saline solution, such as (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4.
-
-
Voltage Protocol: SK channels are voltage-independent, so their activation is primarily driven by intracellular calcium.[2] A voltage ramp or step protocol can be used to elicit currents. For example, a ramp from -120 mV to +40 mV over 200 ms can be applied.[15]
-
Data Acquisition and Analysis:
-
Record baseline SK currents in the presence of the activating intracellular calcium concentration.
-
Perfuse the cells with the external solution containing varying concentrations of this compound or the test compound.
-
Measure the reduction in current amplitude at a specific voltage (e.g., 0 mV).
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the blocker concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
-
Radioligand Binding Assay
This method directly measures the binding of a radiolabeled ligand (e.g., ¹²⁵I-Apamin) to the SK channel.
Objective: To determine the binding affinity (Kd) of this compound and to assess the ability of other compounds to compete for the this compound binding site.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the SK channel of interest. This typically involves homogenization of the cells/tissue followed by centrifugation to isolate the membrane fraction.
-
Binding Reaction:
-
Incubate the prepared membranes with a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-Apamin).
-
For competition assays, include varying concentrations of the unlabeled test compound.
-
The incubation is typically carried out in a buffer solution at a defined temperature and for a specific duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Saturation Binding: To determine the Kd of the radioligand, perform the assay with increasing concentrations of the radiolabeled ligand. Plot the specific binding against the ligand concentration and fit the data to a one-site binding model.
-
Competition Binding: To determine the inhibitory constant (Ki) of a test compound, plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
-
Calcium Imaging
This technique indirectly assesses SK channel activity by measuring changes in intracellular calcium concentrations that result from channel blockade.
Objective: To visualize and quantify the effect of SK channel blockade on intracellular calcium dynamics.
Methodology:
-
Cell Loading: Load cells with a calcium-sensitive fluorescent indicator, such as Fura-2 or Oregon Green BAPTA-1.[16][17]
-
Stimulation: Elicit an increase in intracellular calcium. This can be achieved through various methods, such as depolarization with high potassium, application of a neurotransmitter or agonist that triggers calcium release from internal stores, or electrical stimulation to induce action potentials.[16][17]
-
Imaging: Use fluorescence microscopy (e.g., confocal microscopy) to record the changes in fluorescence intensity of the calcium indicator before, during, and after the application of this compound or the test compound.
-
Data Analysis:
-
Quantify the fluorescence intensity changes over time.
-
Blockade of SK channels will prevent the hyperpolarization that normally follows a calcium influx, leading to prolonged depolarization and potentially a larger or more sustained increase in the calcium signal, as voltage-gated calcium channels may remain open for longer.[16]
-
Compare the amplitude and duration of the calcium transients in the absence and presence of the SK channel blocker.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating SK Channel Blockade
References
- 1. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Crucial role of a shared extracellular loop in this compound sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The small neurotoxin this compound blocks not only small conductance Ca2+ activated K+ channels (SK type) but also the voltage dependent Kv1.3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition of Small Conductance Calcium-Activated Potassium (SK) Channels Prevents Arrhythmias in Rat Atria During β-Adrenergic and Muscarinic Receptor Activation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different Calcium Sources Control Somatic versus Dendritic SK Channel Activation during Action Potentials | Journal of Neuroscience [jneurosci.org]
- 17. Calcium activates SK channels in the intact human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Apamin and Scyllatoxin for SK Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent peptide toxins, Apamin and Scyllatoxin, widely used as selective blockers of small-conductance calcium-activated potassium (SK) channels. Understanding the nuances of their interactions with SK channel subtypes is crucial for designing experiments and developing novel therapeutics targeting these channels.
Introduction to SK Channels and their Blockers
Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are critical regulators of neuronal excitability and cellular signaling.[1] There are three main subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[1] These channels are activated by submicromolar concentrations of intracellular calcium, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization, known as the afterhyperpolarization (AHP), plays a key role in shaping neuronal firing patterns.
This compound, a polypeptide toxin from bee venom, and Scyllatoxin (also known as Leiurotoxin I), a toxin from the scorpion Leiurus quinquestriatus hebraeus, are invaluable tools for studying the physiological roles of SK channels due to their high affinity and selectivity.[1][2] Both toxins act by physically occluding the pore of the SK channel, thereby inhibiting potassium ion flow.[3]
Quantitative Comparison of SK Channel Blockade
The following table summarizes the available quantitative data on the potency of this compound and Scyllatoxin for the different SK channel subtypes. It is important to note that while extensive data is available for this compound, precise IC50 values for Scyllatoxin across all SK subtypes are not as well-documented in the literature.
| Toxin | SK1 (KCa2.1) | SK2 (KCa2.2) | SK3 (KCa2.3) |
| This compound | IC50: 3.2 nM - 4.1 nM[1][3][4] | IC50: 30 pM - 87.7 pM[1][3][4] | IC50: 0.8 nM - 2.3 nM[3][4][5] |
| Scyllatoxin | Moderate-affinity (>800 pM)[6] | Very-high-affinity (<70 pM)[6] | Kd: 2.1 nM[5][7] |
Note: IC50 values represent the concentration of the toxin required to inhibit 50% of the SK channel current. Kd (dissociation constant) is a measure of binding affinity, with a lower value indicating higher affinity. The descriptive affinities for Scyllatoxin are based on competitive binding assays with radiolabeled this compound.[6]
Mechanism of Action and Binding Sites
Both this compound and Scyllatoxin are pore blockers of SK channels.[3] Autoradiographic studies have shown that the binding sites for this compound and Scyllatoxin on SK channels are colocalized, suggesting they share a common or overlapping binding site.[6] The interaction of these toxins with the channel is complex, involving residues in both the pore region and the extracellular loops of the SK channel protein.[1]
Key amino acid residues in the toxins, such as arginines in both this compound and Scyllatoxin, are crucial for their binding and blocking activity.[6] The differential sensitivity of the SK channel subtypes to these toxins is determined by subtle differences in the amino acid sequences of their extracellular domains.[1]
Signaling Pathway and Experimental Workflow
The blockade of SK channels by this compound or Scyllatoxin has a direct impact on cellular excitability. The following diagrams illustrate the signaling pathway and a general experimental workflow for studying these toxins.
Caption: Signaling pathway of SK channel blockade by this compound or Scyllatoxin.
Caption: General experimental workflow for characterizing SK channel blockers.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through SK channels in the presence and absence of the toxins, allowing for the determination of IC50 values.
1. Cell Preparation:
-
Culture mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the desired human or rodent SK channel subtype (SK1, SK2, or SK3).
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, and a calcium buffer (e.g., EGTA) to clamp the free intracellular calcium concentration at a level that activates SK channels (typically in the sub-micromolar range). The pH is adjusted to 7.2 with KOH.
3. Recording Procedure:
-
Place the coverslip with the cells in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Use a glass micropipette filled with the internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage ramps or steps to elicit SK channel currents.
-
Record baseline currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound or Scyllatoxin.
-
Record the steady-state block at each toxin concentration.
4. Data Analysis:
-
Measure the amplitude of the SK channel current before and after toxin application.
-
Plot the percentage of current inhibition as a function of toxin concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) of the toxins to SK channels.
1. Membrane Preparation:
-
Harvest cells expressing the target SK channel subtype.
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Reaction:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., 125I-Apamin or a radiolabeled Scyllatoxin analog).
-
For competition binding assays, include increasing concentrations of the unlabeled competitor (this compound or Scyllatoxin).
-
To determine non-specific binding, use a high concentration of the unlabeled ligand in a parallel set of wells.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax (receptor density).
-
For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a competition binding equation to determine the Ki (inhibitory constant), which is related to the Kd.
Conclusion
This compound and Scyllatoxin are both highly potent blockers of SK channels, with this compound being the more extensively characterized of the two in terms of its interaction with all three SK channel subtypes. Both toxins serve as indispensable tools in neuroscience and pharmacology for dissecting the roles of SK channels in health and disease. While they share a similar mechanism of action, the subtle differences in their affinities for the various SK channel subtypes can be exploited for more targeted experimental designs. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of these and other novel SK channel modulators.
References
- 1. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leiurotoxin I (scyllatoxin), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 5. An this compound- and scyllatoxin-insensitive isoform of the human SK3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scyllatoxin, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uni-ulm.de [uni-ulm.de]
Unveiling the Role of SK Channels: A Comparative Analysis of Apamin Pharmacology and Genetic Knockout Models
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of findings from the pharmacological blockade of SK channels by Apamin with genetic knockout models.
This guide provides an objective comparison of experimental data obtained using this compound, a potent bee venom neurotoxin and selective blocker of small-conductance calcium-activated potassium (SK) channels, with findings from studies utilizing genetic knockout mouse models of these channels. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to facilitate a deeper understanding of the physiological roles of SK channels and to highlight the strengths and potential discrepancies between pharmacological and genetic approaches in target validation.
Data Presentation: this compound vs. Genetic Knockout
The following tables summarize the quantitative findings from key studies, offering a direct comparison between the effects of this compound application and genetic deletion of SK channel subunits on neuronal excitability, synaptic plasticity, and behavior.
Table 1: Comparison of Electrophysiological Effects on Hippocampal CA1 Neurons
| Parameter | Effect of this compound (100 nM) | Effect in SK2 Knockout (SK2-/-) Mice | Effect in SK1 or SK3 Knockout Mice | Supporting Evidence |
| Medium Afterhyperpolarization (mAHP) Current (ImAHP) | Abolished | Completely absent | No significant change | [1][2][3] |
| Spike-Frequency Adaptation | Reduced | Reduced | No significant change | [3][4] |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Increased | Increased | Not reported | [4][5] |
| Long-Term Potentiation (LTP) Induction Threshold | Lowered | Lowered | Not reported | [4][5] |
Table 2: Comparison of Behavioral Effects
| Behavioral Task | Effect of this compound Administration | Effect in SK2 Knockout (SK2-/-) Mice | Supporting Evidence |
| Morris Water Maze (Spatial Learning) | Enhanced learning and memory | Impaired learning and memory (in overexpression models) | [4][5][6] |
| Fear Conditioning (Associative Learning) | Enhanced memory | Impaired learning (in overexpression models) | [5] |
| Forced Swim Test (Depression-like behavior) | Reduced immobility | Not reported | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Electrophysiology: Whole-Cell Patch-Clamp Recordings in Hippocampal Slices
-
Slice Preparation:
-
Mice (wild-type, SK1-/-, SK2-/-, or SK3-/-) are anesthetized and decapitated.[7]
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose.[7]
-
Coronal or sagittal hippocampal slices (300-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in a submerged chamber with continuously oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Configuration:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.
-
CA1 pyramidal neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
Currents are recorded using a patch-clamp amplifier, filtered at 2-5 kHz, and digitized at 10-20 kHz.
-
-
Measurement of Afterhyperpolarization (AHP) Currents:
-
To elicit AHPs, neurons are held at -60 mV in current-clamp mode and depolarized with a brief current injection (e.g., 1-2 nA for 2-5 ms) to evoke a single action potential. The subsequent hyperpolarization is measured.
-
To isolate the ImAHP, a train of action potentials (e.g., 3-5 spikes at 50 Hz) is elicited. The this compound-sensitive component is determined by bath application of 100 nM this compound.[1][3]
-
-
Synaptic Plasticity (LTP) Induction:
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded in the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
A stable baseline of fEPSPs is recorded for 20-30 minutes.
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
The potentiation of the fEPSP slope is monitored for at least 60 minutes post-HFS.[4]
-
Behavioral Assay: Morris Water Maze
-
Apparatus: A circular pool (1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Mice undergo 4 trials per day for 5-7 consecutive days. For each trial, the mouse is released from one of four starting positions and given 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: The escape latency (time to find the platform) during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are the primary measures of spatial learning and memory.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. jneurosci.org [jneurosci.org]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Small Conductance Ca2+-Activated K+ Channel Knock-Out Mice Reveal the Identity of Calcium-Dependent Afterhyperpolarization Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Conductance Ca2+-Activated K+ Channel Type 2 (SK2) Modulates Hippocampal Learning, Memory, and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-conductance Ca2+-activated K+ channel type 2 (SK2) modulates hippocampal learning, memory, and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
A Comparative Analysis of Apamin and UCL1684 Efficacy on SK Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent small-conductance calcium-activated potassium (SK) channel blockers: Apamin and UCL1684. SK channels, activated by intracellular calcium, are crucial in regulating neuronal excitability and cellular signaling, making them significant targets in drug discovery.[1][2] This document synthesizes experimental data to contrast the potency, selectivity, and mechanism of action of the peptide toxin this compound and the synthetic compound UCL1684.
Mechanism of Action: A Tale of Two Blockers
Both this compound and UCL1684 are potent inhibitors of SK channels, but their interaction with the channel protein exhibits subtle differences.
This compound , a peptide component of bee venom, functions as a highly selective blocker of SK channels.[3] It is understood to block the channel pore allosterically.[4] Mutagenesis studies have revealed that this compound's binding site involves amino acid residues in both the outer pore region (the P-loop) and the extracellular loop between the S3 and S4 transmembrane segments.[4][5] This interaction physically occludes the ion conduction pathway, thereby inhibiting potassium efflux.
UCL1684 is a potent, non-peptidic, bis-quinolinium cyclophane compound designed as a mimetic of the active residues of this compound.[4][6] It is also considered a pore blocker that acts at the this compound binding site, as it competitively displaces radiolabeled this compound.[3][4][7] While initially thought to share an identical mechanism with this compound, some evidence suggests that UCL1684 may not rely on the S3-S4 extracellular loop for its blocking action, unlike the peptide toxin.[4] However, structural studies indicate that both this compound and UCL1684 bind at the extracellular opening of the pore, a site co-formed by the S3-S4 linker from each subunit.[5][8]
Quantitative Comparison of Efficacy
The inhibitory potency of this compound and UCL1684 is typically quantified by their half-maximal inhibitory concentration (IC50). The data, primarily derived from whole-cell patch-clamp experiments on HEK 293 or CHO cells expressing specific SK channel subtypes, are summarized below.
| Compound | Channel Subtype | IC50 Value (Various Studies) | Citations |
| This compound | hSK1 (human) | 3.2 - 4.1 nM | [9][10][11] |
| rSK2 (rat) | 30 - 87.7 pM | [4][9][10][11] | |
| hSK3 (human) | 2.3 - 4.0 nM | [9][12] | |
| UCL1684 | hSK1 (human) | 762 pM | [10] |
| rSK2 (rat) | 364 - 376 pM | [4][10] | |
| hSK3 (human) | 2.5 - 9.5 nM | [7] |
Key Observations:
-
This compound demonstrates clear subtype selectivity, being most potent against SK2 channels, followed by SK3 and then SK1.[4][9] The difference in potency between SK2 and SK1 can be over 40-fold.[10]
-
UCL1684 is highly potent against both SK1 and SK2 channels, with IC50 values in the picomolar range.[10] It shows significantly less pharmacological differentiation between these two subtypes compared to this compound.[7][10]
-
Both compounds are generally less potent on SK3 channels compared to SK2 channels.[7][9]
Experimental Protocols: Whole-Cell Patch Clamp Assay
The comparative efficacy data for this compound and UCL1684 are predominantly generated using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in response to pharmacological agents.
Objective: To determine the concentration-response relationship and IC50 value for a test compound (this compound or UCL1684) on a specific SK channel subtype.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK 293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human or rat SK channel subtype of interest (e.g., hSK1, rSK2).[5][10]
-
Intracellular Solution (Pipette Solution): Typically contains (in mM): K-based primary salt (e.g., 140 KCl), MgCl2, EGTA, HEPES, and a calculated amount of CaCl2 to achieve a specific free calcium concentration (e.g., 2 µM) required for SK channel activation.[5][13] pH adjusted to ~7.2.
-
Extracellular Solution (Bath Solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and Glucose. pH adjusted to ~7.4.
-
Test Compounds: Stock solutions of this compound and UCL1684 prepared in appropriate solvents and diluted to final concentrations in the extracellular solution.
Procedure:
-
Cell Preparation: Cells expressing the target SK channel are cultured on glass coverslips.
-
Patch-Clamp Recording:
-
A coverslip is placed in the recording chamber and perfused with the extracellular solution.
-
A glass micropipette filled with the intracellular solution is used to form a high-resistance seal (giga-seal) with the membrane of a single cell.
-
The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control over the intracellular environment and measurement of total membrane current.
-
-
Current Elicitation:
-
The cell is held at a negative holding potential (e.g., -80 mV).
-
Voltage ramps (e.g., -120 mV to +80 mV) or step protocols are applied to elicit SK channel currents.[5]
-
-
Compound Application:
-
A baseline current is recorded in the absence of any blocker.
-
The test compound (this compound or UCL1684) is applied to the cell by perfusing the bath with the extracellular solution containing the desired concentration of the compound.
-
This is repeated for a range of concentrations to establish a dose-response relationship.
-
-
Data Analysis:
-
At the end of each experiment, a saturating concentration of a potent SK channel blocker is often applied to measure and subtract any remaining leak current.[5][13]
-
The current amplitude at each concentration is normalized to the baseline (pre-compound) current.
-
The normalized data are plotted against the compound concentration, and the resulting curve is fitted with a Hill equation to determine the IC50 value and Hill slope.[5]
-
Summary and Conclusion
Both this compound and UCL1684 are exceptionally potent blockers of SK channels, operating through direct occlusion of the channel pore.
-
This compound serves as a benchmark tool for identifying SK channel subtypes due to its pronounced selectivity, particularly its high potency for the SK2 isoform.[4][10] Its peptidic nature, however, can present limitations in certain therapeutic development contexts.
-
UCL1684 offers the advantage of being a potent, non-peptidic small molecule. It exhibits less subtype discrimination between SK1 and SK2 compared to this compound but provides a valuable pharmacological tool for robustly inhibiting these channels with picomolar efficacy.[10]
The choice between this compound and UCL1684 will depend on the specific research question. For studies requiring the pharmacological isolation of SK2 channels, this compound's selectivity is a distinct advantage. For applications demanding potent, broad-spectrum SK1/SK2 inhibition with a non-peptidic compound, UCL1684 is an excellent alternative. Understanding their respective efficacy profiles and mechanisms is paramount for the accurate interpretation of experimental results and for guiding the development of novel SK channel modulators.
References
- 1. Small-Conductance Ca2+-Activated K+ Channel Type 2 (SK2) Modulates Hippocampal Learning, Memory, and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Crucial role of a shared extracellular loop in this compound sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of SK2 channel gating and its modulation by the bee toxin this compound and small molecules [elifesciences.org]
- 6. Frontiers | Bis-Quinolinium Cyclophane Blockers of SK Potassium Channels Are Antagonists of M3 Muscarinic Acetylcholine Receptors [frontiersin.org]
- 7. Preferential formation of human heteromeric SK2:SK3 channels limits homomeric SK channel assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]
- 9. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 10. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
dose-response analysis of Apamin on different SK channel subtypes
A detailed guide for researchers on the dose-response relationship of the bee venom toxin Apamin with small-conductance calcium-activated potassium (SK) channel subtypes SK1, SK2, and SK3. This document provides a comprehensive comparison of this compound's inhibitory effects, supported by experimental data and detailed protocols for replication.
Introduction to this compound and SK Channels
This compound, a peptide neurotoxin isolated from bee venom, is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] These channels, designated as KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), are voltage-independent and are activated by submicromolar concentrations of intracellular calcium.[1] SK channels play a crucial role in regulating neuronal excitability, firing patterns, and synaptic plasticity by contributing to the afterhyperpolarization (AHP) that follows an action potential.[3][4] The three subtypes exhibit distinct sensitivities to this compound, making it a valuable pharmacological tool to differentiate their respective physiological roles.[1][5] Generally, this compound displays the highest potency for SK2 channels, followed by SK3 and then SK1.[5][6][7]
Dose-Response Analysis: this compound vs. SK Channel Subtypes
The inhibitory potency of this compound on SK1, SK2, and SK3 channels is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values obtained from various studies using different expression systems. It is important to note that the reported potencies can vary depending on the experimental conditions and the species from which the channels are derived.
| SK Channel Subtype | Expression System | IC50 (this compound) | Reference |
| SK1 (KCa2.1) | Human (hSK1) in Xenopus oocytes | 704 pM (biphasic with 196 nM) | [8] |
| Human (hSK1) | 0.7–12 nM | [6][9] | |
| Human (hSK1) | 4.1 nM | [6][9] | |
| Human (hSK1) | ~10 nM | [10] | |
| SK2 (KCa2.2) | Rat (rSK2) in Xenopus oocytes | 27 pM | [8] |
| Human (hSK2) | 141 ± 21 pM | [11] | |
| General | 30–140 pM | [6][11] | |
| General | 87.7 pM | [6][9] | |
| General | ~40 pM | [10] | |
| SK3 (KCa2.3) | Rat (rSK3) in Xenopus oocytes | 4 nM | [8] |
| Human (hSK3) | 2.62 ± 0.36 nM | [11] | |
| General | 0.6–4.0 nM | [6][9] | |
| General | 2.3 nM | [6][9] | |
| General | ~1 nM | [10] |
Note: The variability in IC50 values can be attributed to factors such as the formation of heteromeric channels and differences in post-translational modifications between expression systems.
Experimental Protocols
Accurate determination of this compound's dose-response on SK channels relies on precise experimental methodologies. Below are detailed protocols for two common approaches: electrophysiological recording and radioligand binding assays.
Electrophysiological Analysis (Whole-Cell Patch-Clamp)
This method directly measures the inhibitory effect of this compound on SK channel currents.
1. Cell Preparation:
-
Culture HEK293 or CHO cells and transiently transfect them with the specific human or rat SK channel subtype (SK1, SK2, or SK3).
-
Alternatively, use primary neurons known to endogenously express specific SK channel subtypes.
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (21–23°C).
-
Pipette Solution (Internal): (in mM) 130 KCl, 10 EGTA, 8.751 CaCl2, 1.08 MgCl2, 10 HEPES. Adjust pH to 7.2 with KOH. This composition yields a free [Ca2+] of 1 µM to activate SK channels.[12]
-
External Solution: (in mM) 144 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Voltage Protocol: Hold the cell at a membrane potential of -80 mV or -100 mV.[12] Apply voltage ramps (e.g., 1-second ramps from -100 mV to +50 mV) at regular intervals (e.g., every 10 seconds) to elicit SK channel currents.[12]
3. Data Acquisition and Analysis:
-
Record baseline SK channel currents.
-
Apply increasing concentrations of this compound to the external solution.
-
Measure the reduction in current amplitude at each concentration.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value.[6][9]
Radioligand Binding Assay
This method measures the binding affinity (Kd) of this compound to SK channels.
1. Membrane Preparation:
-
Harvest cells expressing the SK channel subtype of interest.
-
Homogenize the cells in a suitable buffer and centrifuge to isolate the membrane fraction.
2. Binding Assay:
-
Perform binding assays in a total volume of ~2.2 ml.[13]
-
The assay mixture should contain the membrane preparation, a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-Apamin, typically in the pM range), and varying concentrations of unlabeled this compound (for competition binding).[13]
-
Incubate the mixture to allow binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a gamma counter.
-
In competition binding experiments, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site or two-site binding model to determine the Ki or Kd value.
Visualizing SK Channel Signaling and Experimental Workflow
To better understand the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: SK Channel Signaling Pathway
Caption: Electrophysiological Workflow
Conclusion
This compound serves as an indispensable tool for the pharmacological dissection of SK channel subtype function. The clear differences in its potency, with SK2 being the most sensitive, followed by SK3 and SK1, allow for the selective inhibition of these channels in various experimental models.[6][7][10] The provided data and protocols offer a robust foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding the physiological and pathological roles of SK channels. The variability in reported IC50 values underscores the importance of conducting in-house dose-response analyses under specific experimental conditions.
References
- 1. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. SK channel - Wikipedia [en.wikipedia.org]
- 4. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crucial role of a shared extracellular loop in this compound sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Preferential formation of human heteromeric SK2:SK3 channels limits homomeric SK channel assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating Apamin Specificity Using Voltage-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apamin, a key neurotoxin from bee venom, against other compounds for its use as a selective blocker of small-conductance calcium-activated potassium (SK) channels. We present supporting experimental data, detailed protocols for validation using voltage-clamp techniques, and visualizations to clarify complex pathways and workflows.
This compound is widely utilized for its ability to selectively inhibit SK channels (KCa2), which are crucial regulators of neuronal excitability and firing patterns.[1][2][3][4] Validating its specificity is paramount for accurate interpretation of experimental results.
Comparative Efficacy and Specificity of SK Channel Blockers
This compound demonstrates high potency and selectivity for the three isoforms of SK channels (KCa2.1, KCa2.2, KCa2.3).[1][5] Its affinity varies among these subtypes, being most potent for KCa2.2.[1][5][6][7] While this compound is a gold standard, other toxins and small molecules also exhibit SK channel blocking activity. However, their specificity can be a concern. For instance, some scorpion toxins may compete for the same binding site but do not inhibit all SK channel subtypes.[3]
The table below summarizes the inhibitory concentrations (IC₅₀) of this compound and selected alternatives against different potassium channel subtypes. This data is critical for designing experiments where isoform-specific blockade is desired.
| Compound | Target Channel(s) | Reported IC₅₀ | Off-Target Effects Noted |
| This compound | KCa2.1 (SK1) | 0.7–12 nM[1][5], 4.1 nM[1][5] | Minimal at concentrations effective for SK channels. Some studies have claimed off-target effects on Na+ and Ca2+ channels, but extensive electrophysiological measurements have largely disputed these claims.[1][5] One report suggests inhibition of Kv1.3 channels.[8] |
| KCa2.2 (SK2) | 30–140 pM[1][5], 87.7 pM[1][5] | ||
| KCa2.3 (SK3) | 0.6–4.0 nM[1][5], 2.3 nM[1][5] | ||
| Scyllatoxin | SK Channels | Potent inhibitor | Shares a similar sequence motif with this compound.[1][5] |
| UCL1684 | SK Channels | Binds to the this compound binding site | Pore channel blocker.[9] |
| NS8593 | SK Channels | Negative modulator (reduces Ca²⁺ sensitivity) | Does not block the pore directly.[9] |
| AP14145 | SK Channels | Negative modulator (reduces Ca²⁺ sensitivity) | IC₅₀ of 2.4 µM reported for a chimeric SK2-4 channel.[10] |
| TRAM-34 | KCa3.1 (IK) | Potent blocker of IK channels | Often used to pharmacologically isolate SK channel currents from IK currents.[1][5] |
Visualizing Key Processes
To better understand the experimental and physiological context of this compound's action, the following diagrams illustrate the validation workflow and the underlying signaling pathway.
References
- 1. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An amino acid outside the pore region influences this compound sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The small neurotoxin this compound blocks not only small conductance Ca2+ activated K+ channels (SK type) but also the voltage dependent Kv1.3 channel | Semantic Scholar [semanticscholar.org]
- 9. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to Synthetic vs. Natural Apamin in Functional Assays
For researchers, scientists, and drug development professionals, understanding the functional equivalence of synthetic and natural compounds is paramount for experimental consistency and validity. This guide provides a detailed comparison of synthetic and natural apamin, a potent neurotoxin from bee venom, in the context of its well-established role as a selective blocker of small-conductance calcium-activated potassium (SK) channels.
This compound, an 18-amino acid peptide, is a critical tool for studying the physiological roles of SK channels (KCa2), which are involved in neuronal excitability, synaptic plasticity, and various pathophysiological processes.[1][2][3] While early research dating back to the 1970s established that synthetic this compound exhibits the same physicochemical properties and biological activity as its natural counterpart, this guide will delve into the functional assay data that underpins our current understanding of this compound's mechanism of action.[4][5]
Functional Equivalence: A Historical Perspective
Seminal studies employing solid-phase peptide synthesis successfully produced this compound that was indistinguishable from the natural form isolated from bee venom.[4] These pioneering efforts confirmed that synthetic this compound possessed the same amino acid sequence, electrophoretic mobility, and, crucially, the same neurotoxic activity in mice as natural this compound.[4] Subsequent research on synthetic analogs further solidified the understanding of the structure-activity relationship of this compound, highlighting the importance of specific amino acid residues for its biological function.[5][6]
Quantitative Comparison of this compound Activity in Functional Assays
The primary functional effect of this compound is the blockade of SK channels. This is typically quantified through electrophysiological assays, such as two-electrode voltage-clamp and patch-clamp techniques, which measure the flow of ions through the channels.[7] The data presented below is derived from studies using commercially sourced this compound, which is often purified from natural bee venom. Given the established equivalence, these values are representative for both high-purity synthetic and natural this compound.
| Functional Parameter | Target | Value | Assay System |
| IC50 | KCa2.1 (SK1) | 4.1 nM | HEK293 cells |
| KCa2.2 (SK2) | 87.7 pM | HEK293 cells | |
| KCa2.3 (SK3) | 2.3 nM | COS7 cells | |
| Dissociation Constant (Kd) | hSK1 | ~390 pM | Oocytes |
| rSK2 | 4 pM | Oocytes | |
| rSK3 | 11 pM | Oocytes |
IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to block 50% of the SK channel current.[7][8] Kd (dissociation constant) is a measure of the affinity of this compound for the channel.[9] Lower values for both IC50 and Kd indicate higher potency and affinity, respectively.
Experimental Protocols: A Methodological Overview
The functional characterization of this compound's interaction with SK channels typically involves expressing specific channel subtypes in heterologous systems like Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293, COS7).[7]
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific SK channel subtype of interest.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bathing solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is held at a specific voltage.
-
Channel activation is induced by injecting Ca2+ into the oocyte.
-
This compound is then perfused at various concentrations, and the resulting inhibition of the Ca2+-activated K+ current is measured.
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the this compound concentration to determine the IC50 value.[9]
Patch-Clamp Electrophysiology in Mammalian Cells
-
Cell Culture and Transfection: Mammalian cell lines (e.g., HEK293) are cultured and transfected with plasmids containing the cDNA for the desired SK channel subtype.
-
Cell Preparation: After 24-48 hours, the cells are prepared for patch-clamp recording.
-
Whole-Cell Recording:
-
A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a transfected cell.
-
Suction is applied to rupture the cell membrane, establishing a low-resistance electrical connection between the pipette and the cell interior (whole-cell configuration).
-
The membrane potential is controlled, and currents are recorded.
-
SK channel currents are elicited by including a known concentration of Ca2+ in the pipette solution or by voltage protocols that allow Ca2+ entry.
-
-
Drug Application: this compound is applied to the cell via the perfusion system at increasing concentrations.
-
Data Analysis: The reduction in current amplitude at each concentration is measured to construct a dose-response curve and calculate the IC50.[7]
Visualizing this compound's Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound's mechanism of action on SK channels.
Caption: Workflow for comparing this compound in functional assays.
References
- 1. Therapeutic Effects of this compound as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of this compound, a neurotoxic peptide from bee venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concept of internal structural controls for evaluation of inactive synthetic peptide analogs: synthesis of [Orn13,14]this compound and its guanidination to an this compound derivative with full neurotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of synthetic analogs for a study on the structure-activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 9. This compound interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Target Specificity of Apamin: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise molecular interactions of a pharmacological tool is paramount. This guide provides a comprehensive analysis of the potential off-target effects of Apamin, a widely used bee venom peptide, on various ion channels. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and experimental workflows, this document serves as an essential resource for accurately interpreting experimental results and advancing drug discovery programs.
This compound is a potent neurotoxin that has been instrumental in characterizing a specific family of ion channels: the small-conductance calcium-activated potassium (SK) channels. Its high affinity and selectivity for these channels have made it an invaluable tool in neuroscience research. However, the potential for off-target effects is a critical consideration for any pharmacological agent. This guide objectively compares this compound's effects on its intended targets versus other major ion channel families, supported by experimental data.
On-Target vs. Off-Target Activity: A Quantitative Comparison
This compound exhibits exceptionally high potency towards the three subtypes of SK channels: KCa2.1, KCa2.2, and KCa2.3. As summarized in the table below, the half-maximal inhibitory concentration (IC50) values for this compound on these channels are in the picomolar to low nanomolar range, underscoring its strong affinity for its primary targets.
In stark contrast, extensive electrophysiological screening has demonstrated a remarkable lack of activity against a broad panel of other ion channels, even at micromolar concentrations. This high degree of selectivity is a key attribute of this compound as a specific pharmacological probe.
| Ion Channel Family | Specific Channel | This compound IC50 | Concentration Tested with No Significant Effect |
| Primary Targets (SK Channels) | KCa2.1 (SK1) | 4.1 nM | - |
| KCa2.2 (SK2) | 87.7 pM | - | |
| KCa2.3 (SK3) | 2.3 nM | - | |
| Off-Target Channels | |||
| Voltage-gated Sodium (Nav) | Nav1.5 | No significant effect | 500 nM |
| Voltage-gated Calcium (Cav) | Cav1.2 (L-type) | No significant effect | 500 nM |
| Voltage-gated Potassium (Kv) | Kv7.1 (IKs) | No significant effect | 500 nM |
| Kv11.1 (hERG/IKr) | No significant effect | 500 nM | |
| Kv4.3 (Ito) | No significant effect | 500 nM | |
| Inward-rectifier Potassium (Kir) | Kir2.1 (IK1) | No significant effect | 500 nM |
| Intermediate-conductance Ca2+-activated K+ | KCa3.1 (IK) | No significant effect | 5 µM |
| Large-conductance Ca2+-activated K+ | KCa1.1 (BK) | No significant effect | 5 µM |
A comprehensive study tested this compound against a panel of 42 different ion channels and found inhibitory effects only on the three KCa2 isoforms, confirming its unique selectivity.[1] While some older studies on non-mammalian or embryonic tissues suggested potential off-target effects, more recent and extensive investigations on human cardiac ion channels have not substantiated these claims.[1]
Visualizing the Mechanism of Action and Experimental Approach
To provide a clearer understanding of the biological context and the methods used to assess this compound's specificity, the following diagrams illustrate the SK channel activation pathway and a typical experimental workflow for screening off-target effects.
References
Safety Operating Guide
Proper Disposal of Apamin: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
This document provides comprehensive guidance on the proper handling and disposal of apamin, a neurotoxic peptide derived from bee venom. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
This compound is a potent neurotoxin and should be handled with care. In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer artificial respiration. Seek immediate medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, appropriate PPE is mandatory. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile rubber is recommended)
-
Laboratory coat
This compound Disposal Workflow
The proper disposal of this compound and this compound-contaminated waste involves a multi-step process to ensure complete inactivation and safe disposal. The logical workflow for this process is outlined below.
This compound Disposal Workflow Diagram
Detailed Experimental Protocols for this compound Disposal
Based on best practices for the disposal of peptide neurotoxins, the following step-by-step procedures are recommended for the inactivation and disposal of this compound waste.
Protocol 1: Chemical Inactivation of Solid and Liquid this compound Waste
This protocol is based on methods proven effective for the degradation of similar peptide toxins.
Materials:
-
Sodium hypochlorite solution (household bleach, typically 5-6% sodium hypochlorite)
-
Appropriate waste containers, clearly labeled
-
Personal Protective Equipment (PPE)
Procedure:
-
For Liquid this compound Waste:
-
Carefully add a sufficient volume of sodium hypochlorite solution to the liquid waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Allow the solution to stand for a minimum of 30 minutes to ensure complete degradation of the this compound.
-
Following inactivation, the solution should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1]
-
-
For Solid this compound Waste (e.g., powder spills, contaminated labware):
-
For small spills of solid this compound, carefully sweep up the powder and place it in a designated, sealed container for hazardous waste.[2]
-
For decontamination of surfaces and labware, prepare a 1% sodium hypochlorite solution.
-
Thoroughly wipe the contaminated surfaces or immerse the labware in the bleach solution.
-
Allow a contact time of at least 30 minutes.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) and the inactivated solid waste as hazardous chemical waste.
-
Protocol 2: Autoclaving of this compound Waste
Autoclaving is an alternative method for denaturing protein and peptide toxins.
Materials:
-
Autoclavable biohazard bags
-
Autoclave
-
Personal Protective Equipment (PPE)
Procedure:
-
Place the solid or liquid this compound waste into a suitable, autoclavable container. For solid waste, use an autoclavable biohazard bag. For liquids, use a vented, autoclavable bottle.
-
Ensure the container is not tightly sealed to prevent pressure buildup.
-
Autoclave at 121°C for a minimum of 60 minutes. Note that the duration may need to be extended for larger volumes to ensure complete heat penetration.
-
After autoclaving, allow the waste to cool completely before handling.
-
Dispose of the autoclaved waste as treated biohazardous waste, following your institution's guidelines.
Protocol 3: Disposal of this compound-Contaminated Sharps
Sharps contaminated with this compound pose a dual risk of physical injury and envenomation.
Procedure:
-
Immediately following use, place all this compound-contaminated sharps (e.g., needles, syringes, pipette tips, broken glass) into a designated, puncture-proof, and leak-proof sharps container.
-
Do not recap, bend, or break needles.
-
The sharps container must be clearly labeled as "Hazardous Sharps Waste" and should also indicate that it contains this compound.
-
When the sharps container is three-quarters full, it should be securely sealed.
-
Dispose of the sealed sharps container through a licensed hazardous waste disposal service, often by incineration.
Data Presentation: Quantitative Disposal Parameters
| Parameter | Chemical Inactivation | Autoclaving |
| Inactivating Agent | Sodium Hypochlorite | Saturated Steam |
| Concentration | ≥ 1% final concentration | N/A |
| Temperature | Ambient | 121°C |
| Contact/Cycle Time | ≥ 30 minutes | ≥ 60 minutes |
| Pressure | N/A | ~15 psi |
Disclaimer: These procedures are intended as a guide. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the this compound product you are using to ensure full compliance with all applicable regulations.
References
Essential Safety and Handling of Apamin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent neurotoxins like Apamin. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, reinforcing a culture of safety and procedural excellence.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this neurotoxin.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (lyophilized) this compound | Safety glasses with side shields or goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled in a well-ventilated area. Consider a dust mask if weighing larger quantities. |
| Preparing this compound solutions | Chemical splash goggles or a face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant laboratory coat or apron | Not generally required if performed in a chemical fume hood. |
| Administering this compound in experimental models | Safety glasses with side shields or goggles | Nitrile gloves | Laboratory coat | Not required. |
| Cleaning this compound spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges if spill generates aerosols or is in a poorly ventilated area. |
Toxicity Data
Understanding the toxicity of this compound is crucial for risk assessment and safe handling. The following table summarizes the available toxicity data.
| Parameter | Value | Species | Route of Administration |
| LD50 | 3-5 mg/kg | Mouse | Intravenous |
| LD50 | ~4 mg/kg | Mouse | Intravenous[4][5] |
| LD50 | 6.00 mg/kg | Mouse | Intravenous |
First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Management Workflow
A clear and practiced spill response plan is essential to mitigate the risks associated with an accidental release of this compound. The following diagram outlines the procedural steps for managing an this compound spill.
Caption: Workflow for managing an this compound spill.
Decontamination and Disposal
Proper decontamination and disposal are the final critical steps in safely handling this compound.
Decontamination:
While specific studies on this compound decontamination are limited, procedures for other peptide toxins can provide guidance. For surfaces and equipment contaminated with this compound, the following is recommended:
-
Enzymatic Detergents: Solutions of enzymatic detergents (e.g., 1% Contrex™ EZ) have been shown to be effective in degrading other peptide toxins.[7][8][9][10]
-
Sodium Hypochlorite: A 6% sodium hypochlorite solution (bleach) can also be used for decontamination, as it has been demonstrated to digest other peptide toxins.[7][8][9]
Disposal Plan:
All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty vials, must be treated as hazardous waste.
-
Collection: Collect all contaminated materials in a clearly labeled, leak-proof, and sealed container.
-
Storage: Store the hazardous waste in a designated and secure area, separate from other laboratory waste.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound waste in regular trash or down the drain.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. ethz.ch [ethz.ch]
- 3. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 4. This compound structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound structure and pharmacology revisited [frontiersin.org]
- 6. publichealthontario.ca [publichealthontario.ca]
- 7. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "α-Conotoxin Decontamination Protocol Evaluation: What Works and What D" by Matthew W. Turner, John R. Cort et al. [scholarworks.boisestate.edu]
- 9. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
